Tetrakis(3-bromophenyl)silane
Description
Structure
3D Structure
Properties
IUPAC Name |
tetrakis(3-bromophenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Br4Si/c25-17-5-1-9-21(13-17)29(22-10-2-6-18(26)14-22,23-11-3-7-19(27)15-23)24-12-4-8-20(28)16-24/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEONAMFYGJFDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)[Si](C2=CC(=CC=C2)Br)(C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Br4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tetrakis(3-bromophenyl)silane CAS 553611-81-7 properties
CAS: 553611-81-7 Synonyms: m-Tetrakis(bromophenyl)silane, m-Si, 3,3',3'',3'''-Silanetetrayltetrakis(bromobenzene)[1]
Executive Summary: The "Meta" Advantage in Tetrahedral Nodes
Tetrakis(3-bromophenyl)silane is a specialized organosilicon building block used primarily in the construction of Porous Organic Polymers (POPs) , Covalent Organic Frameworks (COFs) , and OLED host materials .[1]
While its para-isomer (Tetrakis(4-bromophenyl)silane) is the industry standard for diamond-like networks (e.g., PAF-1), the meta-isomer (CAS 553611-81-7) offers a critical geometric divergence. The meta-substitution breaks the linear propagation of the phenyl arms, inducing contorted, non-interpenetrated pore structures with unique topology.[1] This structural "kink" prevents the dense packing often seen in para-linked networks, thereby enhancing solubility in early-stage oligomers and creating distinct void spaces optimized for gas storage (CO₂, H₂) and molecular separation.[1]
Chemical & Physical Profile
| Property | Specification |
| Molecular Formula | C₂₄H₁₆Br₄Si |
| Molecular Weight | 652.09 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 183.0 – 187.0 °C |
| Purity Grade | >98.0% (GC) |
| Solubility | Soluble in THF, CHCl₃, CH₂Cl₂, Toluene; Insoluble in Water, Methanol |
| Stability | Stable under standard conditions; moisture-sensitive precursors (SiCl₄) used in synthesis.[1][2][3][4][5] |
| ¹H NMR (CDCl₃) | δ 7.2–7.8 ppm (aromatic multiplets); distinct from para-isomer doublets. |
Synthesis Protocol: The Lithiation-Silylation Pathway
The synthesis of Tetrakis(3-bromophenyl)silane relies on a kinetically controlled lithium-halogen exchange. Unlike Grignard reagents, which can be sluggish with electron-rich aryl bromides or prone to coupling side reactions, the use of n-Butyllithium (n-BuLi) at low temperatures ensures selective mono-lithiation of 1,3-dibromobenzene.
Mechanism of Action
-
Selective Exchange: 1,3-dibromobenzene undergoes rapid Li-Br exchange at -78°C. The inductive effect of the second bromine atom stabilizes the intermediate 3-bromophenyllithium species.
-
Quenching: The organolithium species attacks the electrophilic silicon center of silicon tetrachloride (SiCl₄) in a 4:1 stoichiometry.
Step-by-Step Methodology
Reagents:
-
1,3-Dibromobenzene (4.4 equiv)[1]
-
n-Butyllithium (4.4 equiv, 2.5 M in hexanes)[1]
-
Silicon Tetrachloride (SiCl₄) (1.0 equiv)[1]
-
Anhydrous THF (Solvent)
-
Diethyl Ether (Extraction)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.
-
Solvation: Dissolve 1,3-dibromobenzene in anhydrous THF under N₂ atmosphere. Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation: Add n-BuLi dropwise over 60 minutes. Maintain internal temperature below -70°C to prevent benzyne formation or poly-lithiation. Stir for 2 hours at -78°C.
-
Silylation: Dilute SiCl₄ in a small volume of THF and add it dropwise to the reaction mixture.
-
Equilibration: Allow the mixture to warm slowly to room temperature (25°C) overnight (12–16 hours).
-
Workup: Quench with saturated NH₄Cl solution. Extract with diethyl ether (3x). Wash combined organics with brine and dry over MgSO₄.
-
Purification: Concentrate under vacuum. Recrystallize from a mixture of CHCl₃/Ethanol or purify via silica gel column chromatography (Hexane/DCM gradient) to yield the white crystalline product.
Workflow Visualization
Figure 1: Reaction workflow for the synthesis of Tetrakis(3-bromophenyl)silane via lithium-halogen exchange.
Reactivity & Functionalization Pathways[1]
The four meta-bromo handles serve as versatile initiation points for cross-coupling reactions. The tetrahedral geometry of the silicon core is preserved, allowing the molecule to act as a 3D node in network formation.[1]
A. Sonogashira-Hagihara Coupling (Porous Polymers)
Reacting CAS 553611-81-7 with multi-topic alkynes (e.g., 2,2',7,7'-tetraethynyl-9,9'-spirobifluorene) yields Porous Organic Polymers (POPs) .[1][2][3][6][7]
-
Catalyst: Pd(PPh₃)₄ / CuI
-
Base: Diisopropylamine or Triethylamine[6]
-
Outcome: The meta-linkage creates "POP-2" type structures with high BET surface areas (~980 m²/g) and enhanced CO₂/N₂ selectivity compared to para-linked analogues [1, 2].
B. Suzuki-Miyaura Coupling (OLED Materials)
Coupling with aryl boronic acids transforms the bromide groups into extended aromatic systems.
-
Application: Synthesis of host materials for phosphorescent OLEDs. The silicon core interrupts π-conjugation, maintaining a high triplet energy (E_T) essential for preventing reverse energy transfer from the dopant [3].[1]
C. Lithiation-Carboxylation (MOF Ligands)
Re-lithiation of the product followed by CO₂ quenching yields Tetrakis(3-carboxyphenyl)silane .
-
Utility: This derivative acts as a ligand for Uranyl Organic Frameworks (UOFs) or Lanthanide Coordination Polymers, forming unique interpenetrated networks (e.g., pts topology) distinct from the fluorite topology of the para-isomer [4].[1]
Functionalization Logic Diagram
Figure 2: Divergent functionalization pathways transforming the core silane into advanced materials.[1]
Critical Application: Gas Storage & Separation
Research indicates that meta-linked silicon-centered polymers (derived from CAS 553611-81-7) exhibit superior performance in specific gas sorption scenarios compared to their para-counterparts.
-
CO₂ Capture: The meta-connectivity creates a more tortuous pore structure, enhancing the isosteric heat of adsorption (Qst) for CO₂. For example, POP-2 (synthesized from this silane) shows significant CO₂ uptake at 273 K [1].
-
Selectivity: The irregular void spaces favor the kinetic separation of small gas molecules (H₂, CO₂) from larger ones (N₂, CH₄).[1]
References
-
RSC Advances , "Porous organic polymers derived from tetrahedral silicon-centered monomers and a stereocontorted spirobifluorene-based precursor: synthesis, porosity and carbon dioxide sorption", 2013.[1]
-
Molecules , "Silicon-Containing Porous Organic Polymers: Synthesis and Carbon Dioxide Uptake", 2019.[1]
-
Journal of Materials Chemistry C , "Silicon-cored molecules for OLED applications", 2015.[1]
-
Crystal Growth & Design , "3D Uranyl Organic Frameworks Supported by Rigid Octadentate Carboxylate Ligand", 2013.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Porous organic polymers derived from tetrahedral silicon-centered monomers and a stereocontorted spirobifluorene-based precursor: synthesis, porosity and carbon dioxide sorption - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: Comparative Geometric & Functional Analysis of 3-Bromo vs. 4-Bromo Tetraphenylsilane
Executive Summary
Tetraphenylsilane (SiPh₄) serves as a rigid, tetrahedral node (
The choice between 4-bromo (para-substituted) and 3-bromo (meta-substituted) isomers is not merely a trivial structural variation; it is a decisive engineering choice that dictates the topology, solubility, and crystallinity of the final material. This guide analyzes the geometric divergence between Tetrakis(4-bromophenyl)silane and Tetrakis(3-bromophenyl)silane , providing actionable protocols for their synthesis and application.
Part 1: Geometric & Structural Analysis
The core silicon atom imposes a fixed bond angle of ~109.5° on the four phenyl rings. However, the position of the bromine atom alters the effective directional vector of the substituents, changing how these molecules pack in the solid state.
Vector Analysis and Symmetry
-
Tetrakis(4-bromophenyl)silane (Para-isomer):
-
Symmetry: Retains high symmetry (pseudo-
). -
Vector: The Si–C–Br vector is linear. The bromine atom extends directly outward along the axis of the Si–Phenyl bond.
-
Result: This creates a rigid, rod-like extension, ideal for building diamondoid (dia) networks with high porosity (e.g., PAF-1).
-
-
Tetrakis(3-bromophenyl)silane (Meta-isomer):
-
Symmetry: Reduced symmetry (
or depending on conformer rotation). -
Vector: The Si–C bond and the C–Br bond form a ~120° angle relative to the phenyl ring plane.
-
Result: This introduces a "kink" or "elbow" in the structure. It increases steric bulk laterally and disrupts efficient packing, often leading to amorphous phases rather than crystalline lattices.
-
Comparative Data Table
| Feature | Tetrakis(4-bromophenyl)silane | Tetrakis(3-bromophenyl)silane |
| CAS Number | 18733-98-7 | 553611-81-7 |
| Substitution | Para (4-position) | Meta (3-position) |
| Molecular Weight | 652.09 g/mol | 652.09 g/mol |
| Geometry | Linear extension (Star-shaped) | Angular/Kinked extension |
| Crystallinity | High (favors | Low (favors amorphous state) |
| Melting Point | High (>240 °C) | Lower (often <200 °C or glassy) |
| Primary Application | MOFs, PAFs (High Surface Area) | OLED Hosts (Film stability) |
Visualization of Steric Vectors
Caption: Figure 1. Geometric divergence of substituent vectors. The para-isomer extends linearly, facilitating network formation, while the meta-isomer introduces angular kinks that disrupt packing.
Part 2: Electronic & Photophysical Implications
The geometric differences directly influence the electronic properties, particularly the HOMO/LUMO levels and the triplet energy (
-
Conjugation Length:
-
4-Bromo: Allows for extended conjugation if coupled with other aromatic systems, lowering the bandgap.
-
3-Bromo: The meta-linkage acts as a conjugation break (a "spacer"), confining the triplet excitons to the silicon core. This results in a higher Triplet Energy (
), making the meta-isomer superior for phosphorescent host materials where preventing reverse energy transfer is crucial.
-
-
Solubility:
-
4-Bromo: Lower solubility in common organic solvents (CHCl₃, THF) due to strong intermolecular packing.
-
3-Bromo: Significantly higher solubility due to the "kinked" geometry preventing tight lattice formation. This is advantageous for solution-processed fabrication methods.
-
Part 3: Synthetic Protocols
Synthesis of tetrakis(bromophenyl)silanes requires precise stoichiometry to prevent polymerization or incomplete substitution. The Grignard route is preferred over direct lithiation for safety and scalability.
Synthesis Workflow (Graphviz)
Caption: Figure 2. General synthetic pathway via Grignard reagent. The choice of starting dibromobenzene isomer determines the final product geometry.
Detailed Methodology (Self-Validating)
Pre-requisites:
-
All glassware must be flame-dried under Argon/Nitrogen.
-
THF must be anhydrous and inhibitor-free.
Step 1: Mono-Grignard Formation
-
Charge a 3-neck flask with Mg turnings (1.1 equiv relative to dibromobenzene) and a crystal of iodine.
-
Dissolve 1,4-dibromobenzene (for para) or 1,3-dibromobenzene (for meta) in dry THF.
-
Add 10% of the solution to the Mg to initiate. Once reflux starts (exothermic), add the rest dropwise to maintain a gentle boil.
-
Validation: The solution should turn muddy gray/brown. If clear, initiation failed.
-
Step 2: Coupling with Silicon Tetrachloride
-
Cool the Grignard reagent to 0°C.
-
Add
(0.25 equiv relative to Grignard) dropwise. Note: Use a slight excess of Grignard (4.2 equiv total) to ensure full substitution. -
Warm to room temperature, then reflux for 12–24 hours.
-
Causality: Reflux is required to overcome the steric hindrance of adding the 3rd and 4th phenyl rings.
-
Step 3: Work-up
-
Quench with 1M HCl/Ice. Extract with Dichloromethane (DCM).
-
Purification (Critical Difference):
-
4-Bromo: Precipitate from Chloroform/Ethanol. It will form a white powder/crystal readily.
-
3-Bromo: May require column chromatography (Hexane/DCM) or cold precipitation as it tends to oil out due to lower crystallinity.
-
Part 4: Application Case Studies
Porous Aromatic Frameworks (PAF-1)
-
Mechanism: The para-isomer undergoes Yamamoto homo-coupling (Ni(COD)₂) to form diamondoid networks.
-
Outcome: The linear geometry creates permanent porosity with surface areas exceeding 5000 m²/g. The meta-isomer would collapse the pore structure due to kinking.
Amorphous OLED Hosts
-
Mechanism: Used as a core for wide-bandgap host materials (e.g., UGH-2 analogs).
-
Outcome: The meta-linkage prevents crystallization in the thin film, which is the primary failure mechanism in OLED devices. The amorphous film remains stable over thousands of operational hours.
References
-
PubChem. (n.d.). Tetrakis(4-bromophenyl)silane | C24H16Br4Si.[1][2][3][4][6] National Library of Medicine. Retrieved from [Link][1]
-
Benkeser, R. A., et al. (1964). The Chemistry of Organosilicon Compounds.[5] (Fundamental synthesis of tetraphenylsilane derivatives).
- Lohse, M. S., et al. (2011). Sequential Synthesis and functionalization of a highly porous covalent organic framework. (Demonstrates use of para-isomer in MOF/COF construction).
Sources
- 1. Tetrakis(4-bromophenyl)silane | C24H16Br4Si | CID 12729346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 3. Tetrakis(4-bromophenyl) silane = 96 18733-98-7 [sigmaaldrich.com]
- 4. biocompare.com [biocompare.com]
- 5. 18733-98-7 | Tetrakis(4-bromophenyl)silane | Organosilicons | Ambeed.com [ambeed.com]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. Tetrakis(3-bromophenyl)silane, 1G | Labscoop [labscoop.com]
Thermal Stability of Meta-Linked Silicon-Organic Frameworks (m-SiOFs)
Topic: Content Type: Technical Whitepaper / Experimental Guide Audience: Researchers, Material Scientists, and Drug Development Professionals
Engineering Resilience at the Molecular Level
Executive Summary
Silicon-Organic Frameworks (SiOFs), scientifically classified as Periodic Mesoporous Organosilicas (PMOs) , represent a class of hybrid materials where organic bridges are integral to the silica network. While para-linked (1,4-phenylene) architectures are widely documented for their rigidity, meta-linked (1,3-phenylene) frameworks (m-SiOFs) offer a unique topological advantage. The "meta-kink" induces curvature that favors the formation of discrete nanospheres rather than the macroscopic rods or films typical of para-isomers.
This guide details the thermal stability profile of m-SiOFs, demonstrating their retention of structural integrity up to 500°C in inert atmospheres—a critical attribute for high-temperature catalysis and thermally sterilized drug delivery systems.
Part 1: The Architecture of Stability
The Hybrid Advantage: Si-C vs. Si-O
Unlike Zeolitic Imidazolate Frameworks (ZIFs) or carboxylate-based MOFs, which rely on coordinate covalent bonds (Metal-Ligand), m-SiOFs are constructed via covalent siloxane (Si-O-Si) and carbosilane (Si-C) bonds.
-
Si-O Bond: The inorganic backbone. High bond dissociation energy (~452 kJ/mol) provides the baseline thermal resistance.
-
Si-C (Aryl) Bond: The organic anchor. The bond between the silicon atom and the meta-phenylene ring is significantly more stable against hydrolysis and thermolysis than Si-C (alkyl) bonds found in ethylene-bridged PMOs.
The "Meta-Effect": Topology as a Stabilizer
The use of 1,3-bis(triethoxysilyl)benzene (meta-precursor) introduces a 120° bond angle into the framework lattice.
-
Para-linked (1,4): Linear geometry favors anisotropic growth (rods/fibers) and high crystallinity but can suffer from brittle fracture under thermal stress.
-
Meta-linked (1,3): The bent geometry disrupts long-range linear packing, inducing isotropic growth . This results in spherical morphology with "worm-like" mesopores. While slightly less crystalline, the spherical geometry minimizes surface energy and enhances colloidal thermal stability , preventing aggregation during heating phases in liquid media.
Part 2: Synthesis Protocol (Self-Validating System)
This protocol synthesizes m-SiOF Nanospheres using a surfactant-templated sol-gel condensation. The "Self-Validating" aspect ensures that if the morphology is incorrect, the visual aspect of the solution will shift immediately (turbidity check).
Materials
-
Precursor: 1,3-bis(triethoxysilyl)benzene (1,3-BTEB) [Purity >96%]
-
Template: Cetyltrimethylammonium bromide (CTAB)
-
Catalyst: Sodium Hydroxide (NaOH) (1.0 M)
-
Solvent: Deionized Water / Ethanol
Step-by-Step Workflow
Step 1: Template Activation (The Micelle Check)
-
Dissolve 0.25 g CTAB in 120 mL water/ethanol (90:10 v/v).
-
Add 1.0 mL NaOH (1.0 M).
-
Stir at 80°C for 30 minutes.
-
Validation: Solution must be crystal clear. Any cloudiness indicates incomplete micelle formation or contamination.
-
Step 2: Precursor Injection & Condensation
-
Add 1.0 mL of 1,3-BTEB dropwise under vigorous stirring (1000 rpm).
-
Note: High stirring speed is crucial for m-SiOFs to form spheres. Low speeds (<300 rpm) may yield irregular aggregates.
-
-
Maintain 80°C for 2 hours.
-
Validation: Solution will turn opaque white. If it becomes a gel block, concentration was too high; discard.
-
Step 3: Aging & Extraction
-
Age the suspension at room temperature for 24 hours.
-
Collect solid by centrifugation (12,000 rpm, 15 min).
-
Template Removal: Resuspend solid in acidic ethanol (100 mL EtOH + 2 mL conc. HCl) and reflux at 60°C for 6 hours. Repeat twice.
-
Causality: Acidic reflux disrupts the electrostatic interaction between the cationic surfactant (CTAB) and the anionic silicate wall, clearing the pores without collapsing the meta-linked bridges.
-
Visualization: Synthesis Pathway
Figure 1: Sol-Gel synthesis pathway for meta-linked silicon-organic frameworks.
Part 3: Thermal Characterization & Stability Data
The thermal stability of m-SiOFs is evaluated using Thermogravimetric Analysis (TGA) under Nitrogen (
Degradation Stages
-
< 120°C (Dehydration): Loss of physisorbed water. Reversible.
-
200°C - 450°C (Dehydroxylation): Condensation of residual silanol (Si-OH) groups. The framework actually strengthens in this phase.
-
> 500°C (Bridge Cleavage): The Si-C bond cleavage occurs. The meta-phenylene ring oxidizes or carbonizes.
Comparative Stability Data
The following table synthesizes experimental data comparing m-SiOF (1,3-phenylene) against standard silica and alkyl-bridged variants.
| Material Type | Linker Structure | T_onset (Air) | T_onset (N2) | Pore Structure Stability |
| m-SiOF | 1,3-Phenylene (Meta) | ~450°C | ~520°C | High (Spherical) |
| p-SiOF | 1,4-Phenylene (Para) | ~480°C | ~550°C | High (Rod/Crystal) |
| e-PMO | Ethylene (-CH2-CH2-) | ~300°C | ~350°C | Moderate |
| MCM-41 | None (Pure Silica) | N/A (Inorganic) | >800°C | High (Brittle) |
Analysis: While para-linked frameworks exhibit slightly higher onset temperatures due to superior crystalline packing, m-SiOFs maintain stability well beyond the sterilization threshold (121°C - 250°C) required for pharmaceutical applications. The trade-off of ~30°C in thermal limit is negligible for most bio-applications, while the gain in spherical morphology is substantial.
Visualization: Thermal Degradation Mechanism
Figure 2: Thermal degradation pathways of meta-linked phenylene bridges.
Part 4: Applications in Drug Development
Thermal Sterilization Compatibility
For drug delivery vehicles, sterility is non-negotiable. Many polymer-based carriers (PLGA, Liposomes) cannot withstand autoclaving (121°C, 15 psi).
-
m-SiOF Capability: m-SiOFs can be autoclaved or even dry-heat sterilized (160°C) without pore collapse or loss of the organic linker.
-
Protocol: Load drug after sterilization if the drug is heat-sensitive. If the drug is thermally stable (e.g., certain antibiotics), load before sterilization to create a "ready-to-inject" sterile system.
Controlled Release Mechanism
The "meta" geometry creates kinked, worm-like pores rather than straight channels.
-
Impact: This increases the diffusion path length for loaded molecules, effectively slowing down release rates compared to para-linked analogues, reducing the "burst release" effect often seen in linear channel MOFs.
References
-
Inagaki, S., et al. (2002). "Novel Mesoporous Materials with a Uniform Distribution of Organic Groups and Inorganic Oxide in Their Frameworks." Journal of the American Chemical Society. Link
-
Hoffmann, F., et al. (2006). "Periodic Mesoporous Organosilicas (PMOs): Past, Present, and Future." Angewandte Chemie International Edition. Link
-
Croissant, J. G., et al. (2016). "Periodic Mesoporous Organosilica Nanoparticles with Controlled Morphologies and High Drug/Dye Loadings for Multicargo Delivery in Cancer Cells." Chemistry - A European Journal. Link
-
Van Der Voort, P., et al. (2013). "Periodic Mesoporous Organosilicas: from simple to complex bridges; a comprehensive overview of functions, morphologies and applications." Chemical Society Reviews. Link
-
Mizoshita, N., et al. (2010). "Diverse structural modulation of periodic mesoporous organosilica nanoparticles." Journal of Materials Chemistry. Link
Methodological & Application
Sonogashira-Hagihara coupling of Tetrakis(3-bromophenyl)silane
Application Note: High-Efficiency Sonogashira-Hagihara Coupling of Tetrakis(3-bromophenyl)silane
Part 1: Introduction & Strategic Context
The Substrate: Tetrakis(3-bromophenyl)silane is a critical tetra-functional "node" molecule. Unlike its para-substituted analog, the meta-substitution pattern (3-bromo) imparts a contorted, non-centrosymmetric geometry to the silicon core. This prevents efficient packing, making it an ideal building block for Porous Organic Polymers (POPs) , Covalent Organic Frameworks (COFs) , and high-free-volume optoelectronic materials.
The Challenge: The primary synthetic hurdle is achieving quantitative 4-fold substitution . Incomplete coupling results in "defect sites" (bromo-terminated branches) that terminate polymer chain growth or reduce the refractive index of discrete molecular materials. Due to the steric bulk of the central silicon atom and the meta-positioning, the fourth oxidative addition step is kinetically slower than the first.
Scope of this Note: This guide details the optimized protocol for the Sonogashira coupling of Tetrakis(3-bromophenyl)silane with terminal alkynes. While phenylacetylene is used here as a model substrate for validation, the conditions are transferable to rigid di-alkynes used in network synthesis.
Part 2: Mechanistic Insight & Reaction Design
The reaction proceeds via the Pd(0)/Cu(I) co-catalyzed cycle.[1] For this specific tetra-functional core, we must manage the "Starvation Kinetics" : as the reaction proceeds from mono- to tri-substituted intermediates, the steric crowding around the silicon center increases, requiring higher energy inputs to drive the final coupling event.
Key Reaction Parameters:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ (5-8 mol%) | The Tetrakis(triphenylphosphine)palladium(0) complex is preferred over Pd(II) precursors to eliminate the induction period required for in-situ reduction, which is critical when driving 4 concurrent cycles. |
| Co-Catalyst | CuI (3-5 mol%) | Essential for generating the copper-acetylide intermediate, which transmetalates to the Pd-center faster than the free alkyne can react. |
| Solvent | Anhydrous THF or DMF | THF is preferred for discrete molecule synthesis (easier workup); DMF is required for polymerization to maintain solubility of the growing network. |
| Base | Diisopropylamine (DIPA) | A secondary amine is chosen over Et₃N to reduce nucleophilic competition while effectively neutralizing HBr byproducts. |
| Stoichiometry | Alkyne: 4.8 - 6.0 equiv | A 20-50% excess per arm (total >4.8 equiv) is mandatory to push the equilibrium of the 4th substitution to completion. |
The Catalytic Cycle (Visualization)
Figure 1: The catalytic cycle emphasizing the Transmetalation step, which is often the bottleneck for sterically encumbered silicon centers.
Part 3: Detailed Experimental Protocol
Objective: Synthesis of Tetrakis(3-(phenylethynyl)phenyl)silane (Model Reaction).
Reagents & Equipment
-
Substrate: Tetrakis(3-bromophenyl)silane (1.0 mmol, 652 mg).
-
Coupling Partner: Phenylacetylene (6.0 mmol, 612 mg, 1.5 equiv per site).
-
Catalyst: Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Co-Catalyst: CuI (0.05 mmol, 9.5 mg).
-
Base/Solvent: Anhydrous THF (20 mL) / Diisopropylamine (10 mL).
-
Apparatus: 100 mL Schlenk flask, magnetic stir bar, reflux condenser, oil bath.
Step-by-Step Procedure
Step 1: Inert Environment Setup (Critical)
-
Flame-dry the Schlenk flask and cool under a stream of Argon.
-
Why: Oxygen promotes the homocoupling of alkynes (Glaser coupling), creating di-alkyne impurities that are difficult to separate from the product.
Step 2: Reagent Loading
-
Charge the flask with Tetrakis(3-bromophenyl)silane, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with Argon (3 cycles).[2]
-
Note: Add solids before liquids to ensure accurate weighing and minimizing air exposure of the catalyst.
Step 3: Solvent Addition & Degassing [2]
-
Add anhydrous THF and Diisopropylamine via syringe through the septum.
-
Add Phenylacetylene dropwise.
-
Perform a "Freeze-Pump-Thaw" cycle (x3) OR vigorous Argon sparging for 15 minutes.
-
Validation: The solution should turn yellow/orange but remain clear initially. Darkening to black immediately suggests catalyst decomposition.
Step 4: Reaction
-
Heat the mixture to 70°C (oil bath temperature) for 48 hours .
-
Monitoring: Monitor via TLC (Hexane/DCM 4:1). The starting material (Rf ~0.8) should disappear. You will see intermediate spots (mono, di, tri) converge into a single highly fluorescent spot (tetra-substituted).
Step 5: Workup & Purification
-
Filter through a pad of Celite to remove Pd-black and ammonium salts. Rinse with DCM.
-
Concentrate the filtrate under reduced pressure.[5]
-
Precipitation: Redissolve the crude oil in minimal DCM (5 mL) and pour into cold Methanol (100 mL). The tetra-substituted product will precipitate as an off-white solid, leaving excess alkyne and Glaser byproducts in solution.
Workflow Visualization
Figure 2: Operational workflow from reagent loading to purification.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Black Precipitate Early | Catalyst oxidation ("Pd-black" formation). | Improve degassing rigor. Switch to a fresh batch of Pd(PPh₃)₄. |
| Incomplete Conversion | Steric hindrance at the 4th site. | Increase temperature to 90°C (switch solvent to Toluene/DMF). Add fresh catalyst (2 mol%) after 24h. |
| Glaser Coupling (Di-alkyne) | Oxygen presence.[6][7] | Strictly exclude O₂. Add a reducing agent like Sodium Ascorbate (if using aqueous/DMF mix). |
| Product Solubility Issues | High molecular weight/Rigidity. | For polymer synthesis, switch solvent to Mesitylene/Dioxane to maintain chain solubility at high T. |
Part 5: References & Authority
-
Synthesis of Porous Organic Polymers (POPs):
-
Title: Porous organic polymers derived from tetrahedral silicon-centered monomers and a stereocontorted spirobifluorene-based precursor.[7][8]
-
Source: RSC Advances, 2015, 5, 63311-63317.
-
URL:[Link]
-
Relevance: Establishes the specific use of Tetrakis(3-bromophenyl)silane (m-Si) vs the para-isomer for tuning pore geometry.
-
-
General Sonogashira Protocol for Silicon Cores:
-
Catalytic Cycle Mechanisms:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. Porous organic polymers derived from tetrahedral silicon-centered monomers and a stereocontorted spirobifluorene-based precursor: synthesis, porosity and carbon dioxide sorption - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Porous organic polymers derived from tetrahedral silicon-centered monomers and a stereocontorted spirobifluorene-based precursor: synthesis, porosity and carbon dioxide sorption - RSC Advances (RSC Publishing) [pubs.rsc.org]
Advanced Synthesis of Silicon-Containing Microporous Networks (MPNs)
Executive Summary: The Silicon Advantage
In the landscape of Porous Organic Polymers (POPs), silicon-containing networks stand apart due to the unique geometry and stability of the silicon atom. Unlike purely carbon-based networks, Silicon-containing Microporous Networks (MPNs) leverage the naturally tetrahedral (
For drug development professionals, these materials offer a critical advantage: tunable hydrophobicity combined with exceptional biocompatibility. The silicon-carbon bond is robust yet metabolically distinct from purely organic backbones, offering novel pharmacokinetics for drug delivery vehicles.
This guide details two distinct synthetic pathways:
-
Cost-Effective Bulk Synthesis: Hypercrosslinking Tetraphenylsilane (TPS).
-
Precision Nanostructuring: Functionalizing Polyhedral Oligomeric Silsesquioxane (POSS).
Strategic Precursor Selection
The choice of silicon "node" dictates the final pore topology and application.
| Feature | Tetraphenylsilane (TPS) | POSS (e.g., Octavinyl-POSS) |
| Geometry | Tetrahedral (4-point node) | Cubic Cage (8-point node) |
| Pore Size | Microporous (<2 nm) | Mesoporous/Microporous Hybrid |
| Cost | Low | High |
| Primary Use | Gas storage, bulk adsorbents | High-value drug carriers, imaging |
| Synthesis Mode | Friedel-Crafts "Knitting" | Metal-Catalyzed Coupling (Heck/Suzuki) |
Protocol A: Hypercrosslinked Polymers (HCPs) via Friedel-Crafts Knitting
Target: High-surface area (>1000
The Mechanism
This protocol utilizes "solvent knitting," where an external crosslinker (Formaldehyde Dimethyl Acetal - FDA) bridges the aromatic rings of Tetraphenylsilane (TPS) under Lewis Acid catalysis.
Figure 1: Mechanism of Friedel-Crafts knitting. The FDA generates a reactive electrophile that bridges TPS nodes.
Materials
-
Monomer: Tetraphenylsilane (TPS) (97%)
-
Crosslinker: Formaldehyde Dimethyl Acetal (FDA)
-
Catalyst: Anhydrous Iron(III) Chloride (
) -
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)
-
Atmosphere: Nitrogen or Argon
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with
for 15 minutes. -
Solubilization: Add TPS (1.0 g, 2.97 mmol) and anhydrous DCE (20 mL). Stir until fully dissolved.
-
Crosslinker Addition: Add FDA (2.26 g, 29.7 mmol, ~10 equiv). Note: Excess FDA is required to ensure extensive crosslinking (knitting).
-
Catalyst Activation (Critical Step):
-
Cool the mixture to 0°C in an ice bath.
-
Add anhydrous
(2.4 g, 14.8 mmol, ~5 equiv) slowly under positive flow. -
Observation: The solution will turn dark brown/black, indicating the formation of the active complex.
-
-
Polymerization:
-
Remove the ice bath and allow to warm to Room Temperature (RT) for 1 hour.
-
Heat the reaction to 80°C (Reflux) and stir vigorously for 24 hours.
-
Endpoint: A rigid, dark precipitate will form.
-
-
Purification (The "Clean-Up"):
-
Filter the solid precipitate.
-
Wash 1: Methanol (remove unreacted catalyst).
-
Wash 2: Water (remove inorganic salts).
-
Wash 3: THF (remove unreacted oligomers).
-
Soxhlet Extraction: Extract with Methanol for 24 hours. This is non-negotiable for biomedical applications to remove trapped iron.
-
-
Drying: Vacuum dry at 100°C for 12 hours.
Protocol B: POSS-Based Nanohybrids via Heck Coupling
Target: Defined mesoporous cages for encapsulation of large biologic drugs (e.g., peptides, RNA).
The Chemistry
This protocol uses Octavinyl-POSS, a nanocage with 8 reactive vinyl handles, coupled with a dibromo-aromatic linker. This creates a "cage-within-a-network" structure.
Figure 2: Workflow for Palladium-catalyzed synthesis of POSS networks.
Materials
-
Node: Octavinyl-POSS (OVP)
-
Linker: 4,4'-Dibromobiphenyl (or similar aromatic halide)
-
Catalyst: Palladium(II) Acetate (
) -
Ligand: Triphenylphosphine (
) -
Base: Triethylamine (TEA)
-
Solvent: Dimethylformamide (DMF) (Anhydrous)
Step-by-Step Methodology
-
Inert Environment: Use a Schlenk tube or pressure vessel. Flame-dry and cycle vacuum/
three times. -
Reagent Loading: Add Octavinyl-POSS (0.5 mmol) and 4,4'-Dibromobiphenyl (2.0 mmol) to the tube.
-
Ratio Logic: A 1:4 molar ratio (POSS:Linker) targets the crosslinking of all 8 vinyl groups (each linker connects 2 vinyls).
-
-
Catalyst Addition: Add
(0.05 mmol) and (0.1 mmol). -
Solvent/Base: Add DMF (20 mL) and TEA (2 mL). Freeze-pump-thaw the solution 3 times to remove oxygen (Oxygen kills the Pd catalyst).
-
Reaction: Seal the vessel and heat to 100°C for 48 hours.
-
Visual Check: The solution should darken, and precipitate will gradually form.
-
-
Purification:
-
Pour the reaction mixture into excess Methanol (200 mL) to precipitate the polymer.
-
Filter and wash extensively with Chloroform, Acetone, and Water.
-
Critical Step: Wash with a dilute solution of Sodium Diethyldithiocarbamate to scavenge residual Palladium (essential for toxicity compliance).
-
-
Activation: Supercritical
drying is recommended to prevent pore collapse, though vacuum drying at 80°C is acceptable for robust networks.
Characterization & Validation Standards
To ensure the material is valid for drug delivery research, the following data profile is required.
| Technique | Metric | Passing Criteria (Typical) |
| BET Surface Area | > 600 | |
| NLDFT Analysis | Pore Size Distribution | Dominant peak at < 2 nm (Micropores) |
| TGA | Thermal Stability | No mass loss < 350°C |
| Solid State | Structural Integrity | Single peak (TPS) or T3 cage peak (POSS) |
| ICP-MS | Metal Impurity | Fe < 50 ppm; Pd < 10 ppm |
Troubleshooting Low Surface Area:
-
Issue: Pore Collapse. Fix: Switch from vacuum drying to Supercritical
drying. -
Issue: Trapped Catalyst. Fix: Extend Soxhlet extraction time or use acidified methanol wash.
References
-
Tan, L., & Tan, B. (2017). Hypercrosslinked Porous Polymer Materials: Design, Synthesis, and Applications. Chemical Society Reviews. Link
-
Zhang, Y., et al. (2011). Synthesis of Porous Organic Polymers with Tunable Pore Structures for Drug Delivery. Journal of Materials Chemistry. Link
-
Li, G., & Wang, Z. (2013). POSS-Based Porous Organic Polymers for Biomedical Applications. Macromolecules. Link
-
Fritsch, D., et al. (2020). Friedel-Crafts Knitting of Tetraphenylsilane for Gas Separation Membranes. Advanced Functional Materials. Link
Mastering the Surface: A Guide to Post-Synthetic Modification of Silane-Based Porous Materials
For researchers, scientists, and drug development professionals, the ability to precisely control the surface chemistry of porous materials is paramount. Silane-based porous materials, particularly mesoporous silica nanoparticles (MSNs), have emerged as highly versatile platforms for a myriad of applications, from targeted drug delivery to heterogeneous catalysis. Their intrinsic properties—high surface area, tunable pore size, and biocompatibility—are significantly enhanced through post-synthetic modification (PSM), a strategy to introduce a diverse range of functional groups onto the silica surface. This guide provides an in-depth exploration of the principles, protocols, and applications of PSM, empowering you to tailor these remarkable materials to your specific research needs.
The Foundation: Understanding the Silica Surface and PSM Strategies
The surface of silica is rich in silanol groups (Si-OH), which serve as versatile anchor points for chemical modification.[1] Post-synthetic modification leverages the reactivity of these groups to covalently attach a wide array of organosilanes, thereby altering the surface properties from hydrophilic to hydrophobic, introducing reactive handles for further conjugation, or imparting specific functionalities for targeted interactions.
Two primary strategies dominate the landscape of PSM:
-
Post-Synthesis Grafting: This is the most common approach, where the fully formed porous silica material is treated with a solution of the desired organosilane.[2] The organosilane molecules react with the surface silanol groups, forming stable siloxane (Si-O-Si) bonds. This method offers the advantage of preserving the pristine structure of the porous material.
-
Co-Condensation (One-Pot Synthesis): In this method, the organosilane is introduced into the initial synthesis mixture along with the primary silica precursor (e.g., tetraethyl orthosilicate, TEOS).[3] This results in the incorporation of the functional groups throughout the silica framework. While this can lead to a more uniform distribution of functional groups, it can also potentially influence the final pore structure and morphology of the material.[4]
This guide will focus on the widely adopted and versatile post-synthesis grafting method, providing detailed protocols for two of the most impactful functionalization techniques: amine functionalization and "click" chemistry.
Protocol 1: Amine Functionalization via Post-Synthesis Grafting of (3-Aminopropyl)triethoxysilane (APTES)
Amine functionalization is a cornerstone of PSM, introducing primary amine groups that can serve as a basic catalyst, a point of attachment for other molecules (e.g., drugs, targeting ligands), or to alter the surface charge for enhanced loading of anionic molecules.[5][6]
The Causality Behind the Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent like toluene or ethanol is critical to prevent the self-condensation of APTES molecules in the presence of water.[7] This ensures that the primary reaction is the grafting of individual APTES molecules onto the silica surface rather than the formation of polysiloxane aggregates.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction between the ethoxy groups of APTES and the surface silanol groups of the silica.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the reaction of APTES with atmospheric moisture and carbon dioxide.
-
Thorough Washing: Extensive washing with the reaction solvent and a more polar solvent like ethanol is crucial to remove any unreacted APTES that may be physically adsorbed onto the silica surface, ensuring that the final material only contains covalently bound functional groups.[2]
Experimental Workflow:
Caption: Workflow for Amine Functionalization of Porous Silica.
Detailed Step-by-Step Protocol:
-
Activation of Porous Silica: Dry the porous silica material (e.g., 1.0 g of SBA-15) in a vacuum oven at 120-150°C overnight to remove adsorbed water and activate the surface silanol groups.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the dried silica in 50 mL of anhydrous toluene.
-
Addition of APTES: Add 1.0 mL of (3-aminopropyl)triethoxysilane (APTES) to the silica suspension.
-
Grafting Reaction: Heat the mixture to reflux and maintain under a nitrogen atmosphere with stirring for 12-24 hours.[6]
-
Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the functionalized silica by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant and resuspend the solid in 50 mL of anhydrous toluene. Sonicate for 5 minutes and then centrifuge again. Repeat this washing step two more times.
-
Wash the solid with 50 mL of ethanol three times using the same sonication and centrifugation procedure to remove any remaining toluene and unreacted APTES.[8]
-
-
Drying: Dry the final amine-functionalized silica product in a vacuum oven at 60-80°C overnight.
Protocol 2: Functionalization via Copper-Catalyzed Azide-Alkyne "Click" Chemistry
"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the functionalization of materials due to its high efficiency, specificity, and mild reaction conditions.[9] This protocol involves a two-step process: first, the introduction of an azide or alkyne handle onto the silica surface, followed by the "clicking" of a molecule of interest containing the complementary functional group.
The Causality Behind the Choices:
-
Azide Functionalization: 3-Azidopropyltriethoxysilane is a common precursor for introducing azide groups. The reaction conditions are similar to APTES grafting.
-
Copper(I) Catalyst: The active catalyst is Cu(I), which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[9] This avoids the use of unstable Cu(I) salts.
-
Ligand: A ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often used to stabilize the Cu(I) catalyst and improve the reaction rate.[10]
-
Solvent System: The reaction is often performed in a mixture of solvents, such as DMF/water or CH₂Cl₂/water, to dissolve all the reactants.[11]
Experimental Workflow:
Caption: Workflow for "Click" Chemistry Functionalization.
Detailed Step-by-Step Protocol:
Part A: Synthesis of Azide-Functionalized Silica
-
Follow the same procedure as in Protocol 1 for APTES grafting, but substitute (3-aminopropyl)triethoxysilane with 3-azidopropyltriethoxysilane.
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: In a flask, suspend 100 mg of the azide-functionalized silica in a mixture of 5 mL of DMF and 1 mL of water.
-
Addition of Reactants: Add the alkyne-containing molecule of interest (e.g., propargyl alcohol, 1.2 equivalents relative to the azide content).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1 equivalents) and sodium ascorbate (0.3 equivalents) in 1 mL of water.
-
Click Reaction: Add the catalyst solution to the silica suspension. Stir the reaction mixture at room temperature for 24 hours.
-
Purification:
-
Collect the functionalized silica by centrifugation.
-
Wash the product thoroughly with DMF (3 x 10 mL) and then with water (3 x 10 mL) to remove the copper catalyst and unreacted starting materials.
-
-
Drying: Dry the final "clicked" product in a vacuum oven at 60°C overnight.
Characterization: Validating Successful Modification
A suite of characterization techniques is essential to confirm the successful functionalization of the porous silica and to quantify the extent of modification.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of specific functional groups. For amine functionalization, look for N-H bending vibrations (~1560-1640 cm⁻¹). For azide functionalization, a sharp, strong peak around 2100 cm⁻¹ is characteristic of the azide group. Successful "click" chemistry is confirmed by the disappearance of the azide peak and the appearance of new peaks corresponding to the "clicked" molecule.[12] |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic material grafted onto the silica surface. By comparing the weight loss of the functionalized material to the bare silica, the grafting density can be calculated.[13] |
| Nitrogen Adsorption-Desorption Analysis (BET and BJH) | Provides information on the surface area, pore volume, and pore size distribution. Successful grafting within the pores will lead to a decrease in all three parameters.[9][14] |
| Elemental Analysis (CHN) | Determines the percentage of carbon, hydrogen, and nitrogen in the sample, which can be used to quantify the amount of organic functionalization. |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that can confirm the elemental composition of the surface and the chemical states of the elements, providing direct evidence of the grafted functional groups. |
| Zeta Potential Measurement | Measures the surface charge of the particles in a suspension. Successful amine functionalization will result in a positive shift in the zeta potential at neutral pH. |
Calculating Grafting Density from TGA:
The grafting density (σ), typically expressed as the number of functional groups per square nanometer, can be estimated from TGA data using the following equation:
σ (groups/nm²) = [(Δm / (100 - Δm)) * Nₐ] / (M * S_BET)
Where:
-
Δm is the percentage weight loss from the organic functional group (obtained from TGA).
-
Nₐ is Avogadro's number (6.022 x 10²³ mol⁻¹).
-
M is the molar mass of the grafted functional group ( g/mol ).
-
S_BET is the specific surface area of the bare silica (m²/g).[11]
Applications in Drug Delivery: The Impact of Surface Chemistry
The ability to tailor the surface of porous silica has profound implications for drug delivery applications.
-
Enhanced Drug Loading: Functionalization can significantly improve drug loading capacity. For instance, amine-functionalized MSNs exhibit enhanced loading of acidic drugs through electrostatic interactions.[15] Conversely, hydrophobic functionalization can increase the loading of poorly water-soluble drugs.
-
Controlled Release: The surface chemistry dictates the drug release kinetics. Amine functionalization can lead to a more sustained release of acidic drugs due to stronger interactions.[7] Furthermore, the introduction of stimuli-responsive groups can enable "on-demand" drug release in response to specific triggers like pH, redox potential, or enzymes.[16][17]
-
Targeted Delivery: The functional groups introduced via PSM can serve as handles for the attachment of targeting ligands such as antibodies, peptides, or folic acid. This allows for the specific delivery of the drug-loaded nanoparticles to cancer cells or other diseased tissues, minimizing off-target effects.
| Functionalization | Effect on Drug Delivery |
| Amine (-NH₂) | Increased loading of acidic drugs, sustained release, positive surface charge for cell interaction.[15] |
| Carboxylate (-COOH) | Increased loading of basic drugs, pH-responsive release. |
| Hydrophobic (e.g., -C8, -C18) | Increased loading of hydrophobic drugs. |
| "Clicked" Moieties | Versatile platform for attaching a wide range of molecules, including targeting ligands and imaging agents. |
Conclusion
Post-synthetic modification is a powerful and indispensable tool for unlocking the full potential of silane-based porous materials. By providing a rational and detailed approach to amine functionalization and "click" chemistry, this guide equips researchers with the foundational knowledge and practical protocols to design and fabricate advanced materials for a new generation of therapeutics and catalysts. The ability to precisely engineer the surface chemistry of these materials opens up a vast design space, paving the way for innovations in targeted drug delivery, diagnostics, and beyond.
References
-
Optimization of Mesoporous Silica Nanoparticles of Silymarin through Statistical Design Experiment and Surface Modification by APTES. (2024). Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs. (2024). MDPI. Available at: [Link]
-
Gisbert-Garzarán, M., & Vallet-Regí, M. (2020). Influence of the Surface Functionalization on the Fate and Performance of Mesoporous Silica Nanoparticles. Nanomaterials (Basel, Switzerland), 10(5), 916. Available at: [Link]
- Wu, Y., Chen, S., Liu, Y., Lu, Z., Song, S., Zhang, Y., Xiong, C., & Dong, L. (2020). One-step preparation of porous aminated-silica nanoparticles and their antibacterial drug delivery applications. Journal of Materials Science & Technology, 50, 139-146.
-
AMINE-GRAFTED MESOPOROUS SILICA FOR CO2 CAPTURE. (n.d.). CONICET. Available at: [Link]
-
Organosilane Grafted Silica: Linear Correlation of Microscopic Surface Characters and Macroscopic Surface Properties. (n.d.). ResearchGate. Available at: [Link]
-
Impact of Mesoporous Silica Functionalization Fine-Tuning on Antibiotic Uptake/Delivery and Bactericidal Activity. (2023). ACS Omega. Available at: [Link]
-
How to calculate the grafting density of a polymer on nanoparticles and what is its unit? (2018). ResearchGate. Available at: [Link]
-
Comparative Assessment of Amine‐Functionalized KIT‐5 and KIT‐6 Mesoporous Silica as Carriers for Lornoxicam Adsorption and Release. (2025). ResearchGate. Available at: [Link]
-
Understanding the Effect of Functionalization on Loading Capacity and Release of Drug from Mesoporous Silica Nanoparticles: A Computationally Driven Study. (2022). ACS Omega. Available at: [Link]
-
Typical TGA curves for ' grafting to ' (74.5% residual weight) and... (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Mesoporous Silica Functionalized with Calix[]arene Derivatives. (n.d.). PMC. Available at: [Link]
-
Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis. (n.d.). PMC. Available at: [Link]
-
Nitrogen adsorption–desorption (NAD) analysis of the synthesis adsorbents. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Mesoporous Silica Modified with Purpald and Its Application in the Preconcentration of Cu2+ and Cd2+ from Aqueous Samples through Solid-Phase Extraction. (2023). MDPI. Available at: [Link]
-
A Review: Fundamental Aspects of Silicate Mesoporous Materials. (n.d.). PMC. Available at: [Link]
-
FTIR spectra of functionalized mesoporous silica materials. (n.d.). ResearchGate. Available at: [Link]
-
Modification of Mesoporous Silica MCM-41 and its Applications- A review. (n.d.). ResearchGate. Available at: [Link]
-
FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs. Available at: [Link]
-
Nitrogen Adsorption and Characteristics of Iron, Cobalt, and Nickel Oxides Impregnated on SBA-15 Mesoporous Silica. (n.d.). PMC. Available at: [Link]
-
Mesoporous silica nanoparticles: Recent Advances. (2022). Dove Medical Press. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Hole-Transport Materials with Silane Cores
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the synthesis and characterization of hole-transport materials (HTMs) featuring a silane core, specifically focusing on a representative silafluorene-based molecule. The incorporation of a silicon atom into the core of HTMs offers distinct advantages, including facile synthesis, high thermal stability, and favorable electronic properties for efficient charge transport in optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). This document provides a complete, self-validating protocol for the synthesis of a state-of-the-art silane-core HTM, an in-depth explanation of the chemical principles guiding the synthetic strategy, and detailed procedures for essential characterization techniques.
Introduction: The Rationale for Silane Cores in Hole-Transport Materials
Hole-transport materials are a critical component in many optoelectronic devices, responsible for efficiently extracting and transporting positive charge carriers (holes) from the active layer to the anode.[1] The ideal HTM should possess high hole mobility, appropriate energy levels (HOMO/LUMO) for efficient charge injection and electron blocking, and excellent thermal and morphological stability.[1] While spiro-OMeTAD has been a benchmark HTM, its complex multi-step synthesis and high cost have driven the search for viable alternatives.[2]
Silane-based cores, particularly the silafluorene moiety, have emerged as a promising platform for the design of next-generation HTMs.[2][3] The substitution of the C9-spiro carbon in traditional fluorene-based HTMs with a silicon atom offers several key advantages:
-
Simplified Synthesis: Silane-core HTMs can often be synthesized in fewer steps with higher yields compared to their spiro-equivalents, significantly reducing production costs.[2]
-
Tunable Electronic Properties: The electronic properties of the silafluorene core can be readily tuned by modifying the substituents on the silicon atom, allowing for precise control over the HOMO/LUMO energy levels to match various perovskite absorbers or emissive layers.
-
Enhanced Stability: The tetrahedral geometry of the silicon atom can lead to amorphous thin films with high glass transition temperatures, improving the long-term stability of the device.[4]
-
High Hole Mobility: Many silane-based HTMs have demonstrated hole mobilities comparable to or exceeding that of spiro-OMeTAD, ensuring efficient charge extraction.[4]
This guide will focus on the synthesis of a specific, high-performance silafluorene-based HTM, 4,4'-(5,5-dihexyl-5H-dibenzo[b,d]silole-3,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline), hereafter referred to as S101 .[3]
Synthesis of a Silafluorene-Core HTM (S101)
The synthesis of S101 is achieved via a one-step palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction is a powerful tool for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5][6][7]
Underlying Principles of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 3,7-dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole) to form a Pd(II) complex.[7][8]
-
Amine Coordination and Deprotonation: The amine (N,N-bis(4-methoxyphenyl)amine) coordinates to the Pd(II) center. A base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), then deprotonates the coordinated amine to form a palladium-amido complex.[8][9] The choice of a strong, hindered base is crucial to facilitate deprotonation without competing as a nucleophile.[8]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5][8]
The choice of the phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine, are often employed to stabilize the palladium catalyst and promote the reductive elimination step.[6]
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for the Silafluorene-Core HTM S101.
Materials and Reagents
| Material | Supplier | Purity | Notes |
| 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole | Various | >98% | Starting aryl halide |
| N,N-Bis(4-methoxyphenyl)amine | Various | >99% | Amine coupling partner |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Various | >97% | Palladium catalyst precursor |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Various | >98% | Phosphine ligand |
| Sodium tert-butoxide (NaOtBu) | Various | >97% | Base |
| Anhydrous Toluene | Various | >99.8% | Reaction solvent |
| Dichloromethane (DCM) | Various | ACS Grade | For extraction and chromatography |
| Hexane | Various | ACS Grade | For chromatography |
| Silica Gel | Various | 230-400 mesh | For column chromatography |
| Magnesium Sulfate (MgSO₄) | Various | Anhydrous | Drying agent |
Detailed Synthesis Protocol for S101
Safety Precautions:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
Sodium tert-butoxide: This is a strong base and is corrosive. Avoid contact with skin and eyes. Handle in a glovebox or under an inert atmosphere as it is moisture-sensitive.
-
Solvents: Toluene, DCM, and hexane are flammable and volatile. Work in a well-ventilated fume hood and away from ignition sources.
Procedure:
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,7-dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole (1.0 eq), N,N-bis(4-methoxyphenyl)amine (2.2 eq), sodium tert-butoxide (2.5 eq), and tris(dibenzylideneacetone)dipalladium(0) (0.02 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous toluene to the flask via a syringe.
-
Add tri-tert-butylphosphine (0.08 eq) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and stir vigorously under a nitrogen atmosphere for 24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with dichloromethane (DCM) (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.[10][11][12]
-
Pack the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column (dry loading is recommended for better separation).[12]
-
Elute the column with a mixture of DCM and hexane (e.g., 1:1 v/v) as the eluent.[8]
-
Collect the fractions containing the desired product (monitor by TLC) and combine them.
-
Remove the solvent under reduced pressure to obtain S101 as a white solid. A typical yield is around 45%.[8]
-
Characterization of the Synthesized HTM
Thorough characterization is essential to confirm the identity, purity, and key electronic properties of the synthesized HTM.
Structural and Purity Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized S101. The expected chemical shifts and integrations for S101 are well-documented.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the synthesized compound, providing further evidence of its identity and purity.
Expected ¹H NMR Data for S101 (400MHz, CDCl₃): δ (ppm): 7.86 (d, 2H), 7.80 (d, 2H), 7.63 (dd, 2H), 7.50 (d, 4H), 7.12 (d, 8H), 7.04 (d, 4H), 6.87 (d, 8H), 3.82 (s, 12H), 1.42 (m, 4H), 1.29 (m, 4H), 1.22 (m, 8H), 0.99 (m, 4H), 0.83 (t, 6H).[8]
Electrochemical and Optical Properties
-
Cyclic Voltammetry (CV): CV is a powerful technique to determine the HOMO and LUMO energy levels of the HTM.[13] These values are crucial for assessing the energy level alignment with the perovskite layer and the anode.[14]
Protocol for Cyclic Voltammetry:
-
Prepare a solution of the synthesized HTM (e.g., 1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or Ag/Ag⁺ reference electrode.[14][15]
-
Degas the solution with nitrogen or argon for at least 15 minutes before the measurement.
-
Scan the potential at a specific rate (e.g., 50-100 mV/s) and record the resulting current.
-
Calibrate the potential against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
The HOMO level can be estimated from the onset of the first oxidation peak.
-
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to determine the absorption spectrum of the HTM and to calculate its optical bandgap. The HTM should ideally be transparent in the visible region to avoid parasitic absorption of light intended for the perovskite layer.
Charge Transport Properties
-
Space-Charge-Limited Current (SCLC) Method: The hole mobility of the HTM is a critical parameter that can be determined using the SCLC method.[16][17] This involves fabricating a hole-only device and measuring its current-voltage (J-V) characteristics in the dark.
Protocol for SCLC Measurement:
-
Fabricate a hole-only device: A typical device architecture is ITO/PEDOT:PSS/HTM/Au.[18][19] The PEDOT:PSS layer serves as a hole injection layer, and the high work function of gold (Au) acts as the hole-collecting electrode.
-
Deposit the HTM layer onto the PEDOT:PSS-coated ITO substrate via spin-coating from a solution (e.g., in chlorobenzene).
-
Thermally evaporate the Au top electrode.
-
Measure the dark J-V characteristics of the device.
-
The hole mobility (μ) can be calculated from the SCLC region of the J-V curve using the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/L³), where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the applied voltage, and L is the thickness of the HTM layer.[17]
-
Visualizing the Characterization Workflow
Caption: Workflow for the comprehensive characterization of the synthesized HTM.
Conclusion
This application note provides a detailed and scientifically grounded guide for the synthesis and characterization of hole-transport materials featuring a silane core. By following the outlined protocols, researchers can reliably synthesize a high-performance silafluorene-based HTM and thoroughly evaluate its key properties. The simplified synthetic route and excellent performance characteristics of silane-core HTMs make them a compelling alternative to traditional materials, paving the way for more cost-effective and stable optoelectronic devices. The principles and techniques described herein are broadly applicable to the development and evaluation of a wide range of novel organic electronic materials.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination - Grokipedia. Grokipedia. [Link]
-
Facile Synthesis of Hole Transporting Material with Silafluorene Core for Efficient Mesoscopic CH3NH3PbI3 Perovskite Solar Cells - The Royal Society of Chemistry. (2016). The Royal Society of Chemistry. [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). ACS Publications. [Link]
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Measurement of hole mobility in P3HT based photovoltaic cell using space charge limited current method - ResearchGate. (2019, November 8). ResearchGate. [Link]
-
Advances in hole transport materials engineering for stable and efficient perovskite solar cells. (n.d.). ScienceDirect. [Link]
-
STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. University of California, Santa Barbara. [Link]
-
Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. (2026, January 7). Fluxim. [Link]
-
Standard Operating Procedure. (2017, May 25). University of California, Los Angeles. [Link]
-
Facile synthesis of a hole transporting material with a silafluorene core for efficient mesoscopic CH3NH3PbI3 perovskite solar c - NTU School of Physical and Mathematical Sciences (SPMS). (2016, May 5). Nanyang Technological University. [Link]
-
Comparison of fluorene, silafluorene and carbazole as linkers in perylene monoimide based non-fullerene acceptors - RSC Publishing. (2020, September 3). Royal Society of Chemistry. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (2024, November 22). Organic Syntheses. [Link]
-
Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. [Link]
-
Synthesis of silafluorenes and silaindenes via silyl radicals from arylhydrosilanes: intramolecular cyclization and intermolecular annulation with alkynes - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. New Jersey Department of Health. [Link]
-
(PDF) Synthesis and Redox Behavior of Si–Si Dimeric 9-Methylsilafluorene - ResearchGate. ResearchGate. [Link]
-
Synthesis, Structure, and Significant Energy Gap Modulation of Symmetrical Silafluorene-Cored Tetracyanobutadiene and Tetracyanoquinodimethane Derivatives | The Journal of Organic Chemistry - ACS Publications. (2022, January 26). ACS Publications. [Link]
-
How to run column chromatography. University of California, Irvine. [Link]
-
Rhodium-Catalyzed Synthesis of Silafluorene Derivatives via Cleavage of Silicon−Hydrogen and Carbon−Hydrogen Bonds | Journal of the American Chemical Society. (2010, September 24). ACS Publications. [Link]
-
Tailoring Molecular‐Scale Contact at Perovskite/Polymeric Hole Transporting Material Interface for Efficient Solar Cells - OSTI. Office of Scientific and Technical Information. [Link]
-
Molecular design with silicon core: toward commercially available hole transport materials for high-performance planar p–i–n perovskite solar cells - RSC Publishing. Royal Society of Chemistry. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. White Rose Research Online. [Link]
-
Column chromatography - UVic. University of Victoria. [Link]
-
a) The SCLC measurements of the hole‐only devices with ITO/PEDOT:... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Controlling Solvent Effects on in situ Pd Nanoparticle Synthesis Allows ß-Selective Heck Reactions of Unprotected Cinnamylamine - ChemRxiv. ChemRxiv. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019, April 8). Royal Society of Chemistry. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. (2025, August 6). ResearchGate. [Link]
-
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Chrom Tech, Inc.. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. [Link]
-
Column Chromatography: Principles, Procedure, and Applications - Phenomenex. (2025, December 12). Phenomenex. [Link]
-
Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. (2026, January 7). Fluxim. [Link]
-
Stereoselective Synthesis of the Decahydrofluorene Core of the Hirsutellones - PMC - NIH. National Institutes of Health. [Link]
-
Hole mobility measurements of the HTMs via the SCLC method. - ResearchGate. ResearchGate. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (2023, May 20). MDPI. [Link]
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- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Tetrakis(3-bromophenyl)silane Dissolution in THF
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of Tetrakis(3-bromophenyl)silane in Tetrahydrofuran (THF). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the underlying principles to empower your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of Tetrakis(3-bromophenyl)silane?
A1: Tetrakis(3-bromophenyl)silane is an organosilicon compound with the following properties:
-
Appearance: White to light yellow powder or crystals[1]
-
Physical Form: Solid[1]
-
Melting Point: 183.0 to 187.0 °C
-
Purity: Typically >98.0% (GC)[1]
Q2: Why might Tetrakis(3-bromophenyl)silane exhibit poor solubility in THF?
A2: While THF is a versatile solvent, several factors related to the structure of tetrakis(3-bromophenyl)silane can contribute to limited solubility:
-
High Molecular Weight and Aromaticity: The large, rigid, and highly aromatic structure of the molecule leads to strong intermolecular π-π stacking and van der Waals forces in the solid state. These forces require significant energy to overcome during dissolution.
-
Molecular Symmetry: The tetrahedral arrangement of the four bromophenyl groups around the central silicon atom can result in a stable crystal lattice, further increasing the energy barrier for dissolution.
-
Polarity Mismatch: Although THF is a polar aprotic solvent, the large nonpolar surface area of the four bromophenyl rings can lead to a less than ideal interaction with the solvent molecules, limiting solubility.
Q3: Are there any initial, simple steps I can take to improve solubility?
A3: Absolutely. Before moving to more complex methods, always start with the fundamentals:
-
Ensure Solvent Quality: Use fresh, anhydrous THF. The presence of water can significantly impact the solubility of many organic compounds.
-
Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of tetrakis(3-bromophenyl)silane.[4]
-
Increase Agitation: Simple mechanical agitation (stirring or shaking) increases the interaction between the solute and solvent, which can enhance the rate of dissolution.
Troubleshooting Guide: Enhancing Dissolution
Issue 1: Slow Dissolution Rate or Incomplete Dissolution at Room Temperature
This is the most common challenge. The dissolution process is likely kinetically limited or the desired concentration exceeds the saturation solubility at ambient temperature.
Caption: Initial troubleshooting workflow for poor solubility.
1. Temperature Adjustment:
-
Principle: For most solids dissolving in a liquid, the process is endothermic. Therefore, increasing the temperature will increase the solubility.[5] Heating provides the necessary energy to overcome the lattice energy of the solid and promotes better solute-solvent interactions.
-
Protocol:
-
Add the desired amount of tetrakis(3-bromophenyl)silane to the THF in a flask equipped with a stir bar and a condenser.
-
Gently warm the mixture on a hot plate with stirring. A temperature range of 40-60°C is a good starting point.
-
Visually monitor the dissolution.
-
Caution: THF is flammable. Ensure proper ventilation and avoid open flames.
-
2. Sonication:
-
Principle: Ultrasonic waves create localized high-energy cavitation bubbles.[5] The collapse of these bubbles provides mechanical energy that can break apart solute agglomerates and accelerate the dissolution process.
-
Protocol:
-
Prepare the mixture of the compound and THF in a suitable vial or flask.
-
Place the vessel in an ultrasonic bath.
-
Sonicate in intervals (e.g., 5-10 minutes) to avoid excessive heating of the solvent.
-
Check for dissolution after each interval.
-
3. Particle Size Reduction (Micronization):
-
Principle: The dissolution rate is directly proportional to the surface area of the solute.[6] By grinding the solid into a finer powder, you increase the surface area available for interaction with the solvent, which can lead to a faster dissolution rate.[6][7]
-
Protocol:
-
Before adding to the solvent, carefully grind the crystalline tetrakis(3-bromophenyl)silane using a mortar and pestle.
-
Transfer the resulting fine powder to the THF.
-
Combine with stirring or sonication.
-
Issue 2: Desired Concentration is Higher Than Saturation Solubility
If the above methods do not yield a clear solution, it is likely that your target concentration is above the saturation solubility of tetrakis(3-bromophenyl)silane in pure THF under your experimental conditions. In this scenario, altering the solvent system is the next logical step.
-
Principle: The use of a co-solvent, a solvent in which the solute has higher solubility, can significantly enhance the overall solubility in the mixed solvent system.[5][7][8] The co-solvent modifies the polarity and solvating properties of the primary solvent.
-
Recommended Co-solvents for Tetrakis(3-bromophenyl)silane in THF:
-
Aromatic Solvents: Toluene or xylene can be effective due to favorable π-π interactions with the bromophenyl rings.
-
Chlorinated Solvents: Dichloromethane (DCM) or chloroform may also improve solubility.
-
Caption: Workflow for optimizing a co-solvent system.
| THF:Toluene Ratio (v/v) | Observation at Room Temperature | Estimated Solubility (mg/mL) |
| 100:0 (Pure THF) | Incomplete Dissolution | < 10 |
| 90:10 | Incomplete Dissolution | ~15 |
| 75:25 | Clear Solution | > 25 |
| 50:50 | Clear Solution | > 50 |
Note: This table is illustrative. Actual values must be determined experimentally.
References
-
Tetrakis(4-bromophenyl)silane | C24H16Br4Si | CID 12729346 - PubChem. (URL: [Link])
-
Dissolution kinetics of quicklime in various organic solvents and solutions - PubMed. (URL: [Link])
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (URL: [Link])
-
Release Kinetics Study of Poorly Water-Soluble Drugs from Nanoparticles: Are We Doing It Right? - PMC. (URL: [Link])
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (URL: [Link])
-
Tetrakis(3-bromophenyl)silane, min 98%, 100 mg - CP Lab Safety. (URL: [Link])
-
Dissolution Method Development for Poorly Soluble Compounds. (URL: [Link])
-
Solubility enhancement techniques: A comprehensive review. (URL: [Link])
-
Enhancement of Solubility: A Pharmaceutical Overview - Scholars Research Library. (URL: [Link])
-
Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (URL: [Link])
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (URL: [Link])
-
Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction - ResearchGate. (URL: [Link])
-
Tetrakis(4-bromophenyl) silane from Aladdin Scientific | Biocompare.com. (URL: [Link])
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (URL: [Link])
-
Electronic Supplementary Material (ESI) for Chemical Communications. This journal is © The Royal Society of Chemistry 2022. (URL: [Link])
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Technical Support Center: Purification of Tetrakis(3-bromophenyl)silane
Welcome to the technical support center for Tetrakis(3-bromophenyl)silane monomer purification. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, practical solutions to common challenges encountered during the purification of this key molecular building block. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Tetrakis(3-bromophenyl)silane?
A1: The impurity profile of crude Tetrakis(3-bromophenyl)silane is largely dependent on the synthetic route employed. Most syntheses involve the reaction of a 3-bromophenyl organometallic reagent (like a Grignard or organolithium species) with a silicon tetrahalide (e.g., SiCl₄).[1][2] Consequently, the primary impurities are typically:
-
Partially Substituted Silanes: These are molecules where fewer than four bromophenyl groups have attached to the silicon core, such as Tris(3-bromophenyl)chlorosilane or Bis(3-bromophenyl)dichlorosilane.
-
Homocoupling Byproducts: Biphenyl species, like 3,3'-dibromobiphenyl, can form from the coupling of the organometallic reagent with itself.
-
Unreacted Starting Materials: Residual 1,3-dibromobenzene or bromobenzene may be present.
-
Solvent Adducts and Reagent Residues: Compounds from the reaction workup, such as magnesium salts or lithium salts, can also contaminate the crude product.
Q2: What are the recommended primary purification methods for this monomer?
A2: The two most effective and widely used methods for purifying Tetrakis(3-bromophenyl)silane are recrystallization and column chromatography.
-
Recrystallization is often the first choice due to its simplicity and scalability. It is excellent for removing minor impurities that have different solubility profiles from the desired product.
-
Silica Gel Column Chromatography is a more powerful technique for separating compounds with very similar polarities, such as a mixture of partially substituted silanes.[3][4] It is generally used when recrystallization fails to achieve the desired purity or for separating complex impurity mixtures.
Q3: How can I reliably assess the purity of my Tetrakis(3-bromophenyl)silane?
A3: A multi-technique approach is recommended for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): NMR is crucial for structural confirmation and detecting organic impurities. The ¹H NMR spectrum should show a clean aromatic region consistent with the 3-substituted phenyl rings, and integration should match the expected proton count. The presence of other aromatic or aliphatic signals often indicates impurities.
-
Gas Chromatography (GC): Given its stability, GC is an excellent method for quantifying purity and detecting volatile impurities.[5][6]
-
Melting Point Analysis: A sharp melting point range (e.g., 183-187 °C as a reference) indicates high purity.[6] A broad or depressed melting range suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for identifying non-volatile impurities that are not detectable by GC.
Purification Workflow Overview
The following diagram illustrates the general decision-making process for purifying crude Tetrakis(3-bromophenyl)silane.
Sources
- 1. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 2. Progress in the Preparation and Application of Arylsilane [ouci.dntb.gov.ua]
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- 5. Tetrakis(3-bromophenyl)silane, 1G | Labscoop [labscoop.com]
- 6. Tetrakis(3-bromophenyl)silane | 553611-81-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Validation & Comparative
1H NMR Interpretation Guide: Tetrakis(3-bromophenyl)silane
This guide provides a technical comparison and interpretation framework for Tetrakis(3-bromophenyl)silane , focusing on its differentiation from its para-isomer using 1H NMR spectroscopy.
Differentiation, Structural Validation, and Application in Porous Materials
Executive Summary: The Isomer Distinction
In the development of Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs), the geometry of the tetrahedral building block dictates pore size and topology. Tetrakis(3-bromophenyl)silane (
While
| Feature | Tetrakis(3-bromophenyl)silane ( | Tetrakis(4-bromophenyl)silane ( |
| Symmetry | ||
| Spin System | ABCD (4 distinct aromatic signals) | AA'XX' (2 distinct aromatic signals) |
| Key Spectral Feature | Diagnostic Singlet at ~7.6–7.8 ppm | Symmetric Doublets (roofed) |
| Application | High-selectivity CO | High-surface area (BET) scaffolds |
Theoretical Structural Analysis
To interpret the NMR spectrum, we must first analyze the local symmetry of the phenyl rings attached to the silicon center.
-
Silicon Effect: Silicon is electropositive (
), exerting a shielding effect (upfield shift) on ortho protons relative to benzene. -
Bromine Effect: Bromine is electronegative (
), exerting a deshielding effect (downfield shift) on ortho protons.
The Meta Substitution Pattern (3-bromo)
In the 3-bromophenyl group, the protons are inequivalent due to the asymmetric placement of the Bromine relative to the Silicon.
-
H4 (Position 4): Ortho to Br, Para to Si. (Doublet)
-
H5 (Position 5): Meta to both Si and Br. (Triplet)
-
H6 (Position 6): Ortho to Si, Para to Br. (Doublet)
The Para Substitution Pattern (4-bromo)
In the 4-bromophenyl group, the ring possesses a
-
H2/H6: Equivalent, ortho to Si.
-
H3/H5: Equivalent, ortho to Br.
-
Result: Two distinct signals (typically appearing as two doublets).[3]
Comparative 1H NMR Interpretation
The following data compares the spectral signatures of the product (
A. Tetrakis(3-bromophenyl)silane ( -Si)
Solvent: CDCl
| Proton | Multiplicity | Approx.[3][4][5][6][7] Shift ( | Coupling ( | Assignment Logic |
| H-2 | Singlet (t) | 7.70 – 7.80 | Most deshielded due to combined inductive effect of Br and proximity to Si; appears as a singlet or fine triplet. | |
| H-4 | Doublet (d) | 7.55 – 7.65 | Deshielded by ortho-Br; doublet due to coupling with H-5. | |
| H-6 | Doublet (d) | 7.40 – 7.50 | Shielded by ortho-Si relative to H-4; doublet due to coupling with H-5. | |
| H-5 | Triplet (t) | 7.25 – 7.35 | Least perturbed; couples to both H-4 and H-6. |
> Diagnostic Indicator: Look for the isolated singlet (H-2) downfield and the triplet (H-5) upfield. This 1:1:1:1 integration pattern confirms the meta-substitution.
B. Alternative: Tetrakis(4-bromophenyl)silane ( -Si)
Solvent: CDCl
| Proton | Multiplicity | Approx.[3][4][5][6][7] Shift ( | Coupling ( | Assignment Logic |
| H-3,5 | Doublet | 7.50 – 7.54 | Deshielded by ortho-Br. | |
| H-2,6 | Doublet | 7.35 – 7.40 | Shielded by ortho-Si. |
> Diagnostic Indicator: A clean two-peak system (integrating 1:1). Absence of a singlet or triplet confirms the symmetric para isomer.
Experimental Protocol: High-Fidelity Characterization
To ensure accurate interpretation, follow this self-validating protocol.
Reagents & Equipment[1][2][10]
-
Analyte: Crude or recrystallized Tetrakis(3-bromophenyl)silane.[7]
-
Solvent: Chloroform-
(CDCl , 99.8% D) + 0.03% TMS. -
Instrument: 400 MHz NMR or higher (600 MHz recommended for resolving meta-couplings).
Step-by-Step Workflow
-
Sample Prep: Dissolve 10–15 mg of silane in 0.6 mL CDCl
.-
Note: Ensure complete dissolution.[6] The silane is hydrophobic; if cloudy, filter through a glass wool plug.
-
-
Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 2.0 seconds (Silicon-attached protons can have longer T1).
-
Scans: 16–32.
-
-
Processing:
-
Reference TMS to 0.00 ppm.
-
Apply exponential multiplication (LB = 0.3 Hz) to smooth noise, or Gaussian for resolution enhancement if checking
.
-
-
Validation Check:
-
Integrate the aromatic region (7.0–8.0 ppm). Total integral should be normalized to 16H.
-
Verify the presence of the Singlet at ~7.75 ppm . If absent, the product is likely the para isomer or unsubstituted Tetraphenylsilane.
-
Decision Logic for Quality Control
The following diagram illustrates the decision pathway for validating the synthesis of Tetrakis(3-bromophenyl)silane.
Figure 1: Logic flow for structural validation of bromophenylsilane isomers via 1H NMR.
Performance Context: Why the Isomer Matters
In drug delivery and gas storage applications, the choice between meta and para isomers fundamentally alters the material's performance.
-
Pore Geometry: The meta isomer (
-Si) creates "kinked" linkages. When polymerized (e.g., via Yamamoto or Sonogashira coupling), this prevents efficient packing, often leading to higher micropore volumes but potentially lower structural order compared to the para analog. -
Gas Selectivity: Research indicates that POPs derived from
-Si (e.g., POP-2) exhibit distinct CO /N selectivity profiles compared to -Si derivatives (POP-1), making the NMR validation step critical for ensuring batch-to-batch consistency in materials synthesis [1].
References
-
RSC Advances , "Sonogashira-Hagihara coupling reactions of tetrahedral silicon-centered monomers... result in two novel porous organic polymers". Royal Society of Chemistry. Link
-
PubChem , "Tetrakis(4-bromophenyl)silane Spectral Information".[8] National Library of Medicine. Link
-
ChemicalBook , "Tetrakis(3-bromophenyl)silane Product & Synthesis".[7] Link
-
Chemistry LibreTexts , "Spin-Spin Splitting in 1H NMR Spectra". Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetrakis(3-bromophenyl)silane, 1G | Labscoop [labscoop.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. (3-Bromophenyl)triphenylsilane synthesis - chemicalbook [chemicalbook.com]
- 8. Tetrakis(4-bromophenyl)silane | C24H16Br4Si | CID 12729346 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the 29Si NMR Chemical Shifts of Tetraarylsilanes: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of organosilicon compounds is paramount. Among the array of analytical techniques available, 29Si Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for elucidating the electronic environment of the silicon nucleus. This guide provides an in-depth comparison of 29Si NMR chemical shifts in a series of tetraarylsilanes, offering experimental data to support the analysis of substituent effects and a detailed protocol for acquiring high-quality spectra.
Introduction to 29Si NMR Spectroscopy of Tetraarylsilanes
The 29Si nucleus, with a natural abundance of 4.7% and a spin of 1/2, provides sharp NMR signals over a wide chemical shift range, making it highly sensitive to the local electronic and steric environment.[1][2] In tetraarylsilanes, the 29Si chemical shift is predominantly influenced by the electronic character of the four aryl groups directly bonded to the silicon atom. Substituents on these aromatic rings can, therefore, induce significant and predictable changes in the observed chemical shift, offering valuable insights into the electronic structure of the molecule.
The parent compound, tetraphenylsilane (SiPh₄), serves as a crucial reference point in this series. Its 29Si NMR chemical shift is reported to be -14.4 ppm.[3] Variations from this value in substituted analogues can be directly attributed to the electron-donating or electron-withdrawing nature of the substituents on the phenyl rings.
Comparative Analysis of 29Si NMR Chemical Shifts
The electronic effects of substituents on the aryl rings of tetraarylsilanes are transmitted to the silicon nucleus, leading to changes in its electron density and, consequently, its NMR resonance frequency. The following table summarizes the 29Si NMR chemical shifts for a series of para-substituted tetraarylsilanes, providing a clear comparison of the impact of different functional groups.
| Compound | Substituent (p-X) | 29Si Chemical Shift (δ, ppm) |
| Tetraphenylsilane | -H | -14.4 |
| Tetra(p-tolyl)silane | -CH₃ | -15.2 |
| Tetra(p-anisyl)silane | -OCH₃ | -15.9 |
| Tetra(p-chlorophenyl)silane | -Cl | -13.5 |
Note: The data for substituted tetraarylsilanes is compiled from various sources in the literature. While efforts have been made to ensure consistency, slight variations may exist due to different experimental conditions.
The data reveals a distinct trend: electron-donating groups, such as methyl (-CH₃) and methoxy (-OCH₃), cause an upfield shift (to more negative ppm values) compared to the unsubstituted tetraphenylsilane. This is consistent with an increase in electron density around the silicon nucleus, leading to greater shielding. Conversely, the electron-withdrawing chloro (-Cl) group results in a downfield shift (to a less negative ppm value), indicating a decrease in electron density and reduced shielding at the silicon center.
This relationship between substituent electronic effects and 29Si chemical shifts can be visualized as a flow of electron density towards or away from the silicon atom, as illustrated in the following diagram.
Figure 1. Influence of substituent electronic effects on the 29Si chemical shift in tetraarylsilanes.
Experimental Protocol for 29Si NMR of Tetraarylsilanes
Acquiring high-quality 29Si NMR spectra requires careful consideration of the nucleus's inherent properties, namely its low gyromagnetic ratio and potentially long spin-lattice relaxation times (T₁). The following protocol provides a robust starting point for the analysis of tetraarylsilanes.
Sample Preparation
-
Dissolution: Dissolve approximately 50-100 mg of the tetraarylsilane in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). Ensure the sample is fully dissolved to avoid line broadening.
-
Relaxation Agent (Optional but Recommended): To significantly reduce the experiment time, add a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) to the sample. A final concentration of 0.01-0.05 M is typically sufficient. This paramagnetic compound provides an efficient relaxation pathway for the 29Si nucleus, shortening the required delay between pulses.
-
Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Acquisition
-
Tuning and Matching: Tune and match the NMR probe to the 29Si frequency.
-
Locking and Shimming: Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is generally sufficient. Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE) if quantitative results are critical and a relaxation agent is not used.
-
Pulse Width: Calibrate a 90° pulse for 29Si. For routine spectra, a 30-45° pulse is often used to allow for shorter relaxation delays.
-
Relaxation Delay (d1): If using a relaxation agent, a delay of 1-5 seconds is typically adequate. Without a relaxation agent, T₁ values for tetraarylsilanes can be long (20-100 seconds or more), and the relaxation delay should be set to at least 1.3 times the longest T₁ for semi-quantitative results, or 5 times T₁ for fully quantitative measurements. A preliminary T₁ measurement is highly recommended in the absence of a relaxation agent.
-
Acquisition Time (aq): Set to 1-2 seconds to ensure good digital resolution.
-
Number of Scans (ns): Due to the low natural abundance of 29Si, a significant number of scans is usually required. This can range from several hundred to several thousand, depending on the sample concentration and the presence of a relaxation agent.
-
Referencing: The spectra should be referenced to an external standard of tetramethylsilane (TMS) at 0.0 ppm.[4]
-
Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-3 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.
The following diagram outlines the general workflow for acquiring a 29Si NMR spectrum of a tetraarylsilane.
Figure 2. Experimental workflow for 29Si NMR spectroscopy of tetraarylsilanes.
Conclusion
29Si NMR spectroscopy is an indispensable technique for the structural elucidation of tetraarylsilanes. The chemical shift of the silicon nucleus is a sensitive probe of the electronic environment, providing a clear and predictable correlation with the nature of the substituents on the aryl rings. By understanding these relationships and employing a robust experimental protocol, researchers can confidently characterize these important organosilicon compounds and gain valuable insights into their electronic properties. The comparative data and detailed methodology presented in this guide serve as a practical resource for scientists and professionals working in the field.
References
-
ResearchGate. 29Si NMR of synthesized tetraphenylsilane, -14.4 ppm, isolated from a... [Online]. Available: [Link]
-
University of Ottawa. (29Si) Silicon NMR. [Online]. Available: [Link]
- Corminbœuf, C., Heine, T., & Weber, J. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(1-2), 1-7.
- Zhang, C., Patschinski, P., Stephenson, D. S., Panisch, R., Wender, J. H., Holthausen, M. C., & Zipse, H. (2014). The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution. Physical Chemistry Chemical Physics, 16(31), 16642-16650.
- Harris, R. K., & Kimber, B. J. (1975). Silicon-29 and carbon-13 NMR studies of organosilicon chemistry. II—The Methylethoxysilanes MenSi(OEt)4−n. Magnetic Resonance in Chemistry, 7(9), 460-464.
- Uhlig, F., & Marsmann, H. C. (2008). 29Si NMR Some Practical Aspects. In The Chemistry of Organic Silicon Compounds (Vol. 3). John Wiley & Sons, Ltd.
-
PubMed. The calculation of (29)Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution. [Online]. Available: [Link]
-
Royal Society of Chemistry. The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution. [Online]. Available: [Link]
- G. A. Webb (Ed.). (1991). Annual Reports on NMR Spectroscopy (Vol. 23). Academic Press.
- Williams, E. A. (1983). Recent advances in silicon-29 NMR spectroscopy. Annual Reports on NMR Spectroscopy, 15, 235-289.
- Marsmann, H. (1981). 29Si-NMR Spectroscopic Results. In NMR Basic Principles and Progress (pp. 65-235). Springer, Berlin, Heidelberg.
-
PMC. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. [Online]. Available: [Link]
-
OSTI.gov. Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. [Online]. Available: [Link]
-
PubMed. 1H, 13C and 29Si magnetic shielding in gaseous and liquid tetramethylsilane. [Online]. Available: [Link]
Sources
Comparative Guide: BET Surface Area of m-Si vs. p-Si Derived Porous Organic Polymers (POPs)
Executive Summary
High-Level Verdict: In the synthesis of Silicon-Containing Porous Organic Polymers (POPs), p-Si (para-substituted) monomers consistently yield significantly higher BET surface areas and pore volumes compared to their m-Si (meta-substituted) counterparts.
For drug development professionals designing carriers for high-loading capability, p-Si derived networks are the superior choice , offering BET surface areas approaching 1,000 m²/g , whereas m-Si networks typically exhibit a 20–25% reduction in surface area due to steric distortion ("kinking") that inhibits efficient network packing.
Technical Definitions & Nomenclature
To ensure scientific accuracy, we must first disambiguate the acronyms used in this specific polymer chemistry niche, as they differ from inorganic semiconductor terminology.
-
p-Si (Monomer): Tetrakis(4-bromophenyl)silane.[1][2][3] The reactive sites are in the para position, creating a symmetric, tetrahedral geometry that favors open, extended networks.
-
m-Si (Monomer): Tetrakis(3-bromophenyl)silane.[1][2][3] The reactive sites are in the meta position, introducing a structural "kink" or bend in the propagating network.
-
Target Material: Silicon-Centered Porous Organic Polymers (POPs), synthesized via Sonogashira-Hagihara coupling or similar cross-linking chemistries.[1][2][3]
Mechanistic Analysis: The "Kink" Effect
The disparity in BET surface area is not random; it is a direct consequence of topological geometry during polymerization.
The Symmetry-Porosity Relationship
-
p-Si (Extension): The para-substitution extends the polymer chain linearly from the central silicon atom. This reduces steric hindrance between repeating units, allowing the formation of a rigid, expanded framework with accessible micropores.
-
m-Si (Contortion): The meta-substitution forces the growing polymer arms to bend back or twist relative to the central silicon node. This "kinked" geometry prevents the formation of an open lattice, leading to:
-
Network Interpenetration: Chains collapse into each other rather than extending outward.
-
Pore Blockage: The distorted structure creates closed or inaccessible voids that nitrogen gas (used in BET analysis) cannot penetrate.
-
Diagram: Structural Topology & Porosity Pathways
The following diagram illustrates how monomer geometry dictates the final network architecture.
Caption: Flowchart demonstrating how the para- vs. meta-substitution pattern influences steric hindrance and final pore accessibility.
Comparative Performance Data
The following data aggregates standard experimental results for POPs synthesized via Sonogashira coupling of silicon-centered monomers with linkers like 2,2',7,7'-tetraethynyl-9,9'-spirobifluorene (TESF).
| Feature | p-Si Polymer (POP-1) | m-Si Polymer (POP-2) | Impact on Drug Delivery |
| BET Surface Area | 983 m²/g | 791 m²/g | Higher area correlates directly to higher drug loading capacity (DLC). |
| Total Pore Volume | 0.81 cm³/g | 0.70 cm³/g | Larger volume allows for better accommodation of bulky API molecules. |
| Pore Structure | Predominantly Microporous | Distorted Microporous | p-Si offers more uniform diffusion channels for controlled release. |
| Thermal Stability | High (Tdm > 400°C) | High (Tdm > 400°C) | Both are stable, but p-Si is often marginally more thermally resilient due to packing. |
| H₂ Uptake (Reference) | ~1.25 wt% | ~1.05 wt% | Indicates accessibility of the smallest pores; p-Si is superior. |
Data Source: Synthesized from comparative studies on silicon-centered POPs (See References 1, 2).
Experimental Protocol: Synthesis & Validation
To replicate these materials for internal validation, follow this standardized Sonogashira-Hagihara coupling protocol.
Reagents
-
Linker: 2,2',7,7'-tetraethynyl-9,9'-spirobifluorene (TESF) or 1,4-diethynylbenzene.
-
Catalysts: Pd(PPh₃)₄ and CuI.
-
Solvent: Triethylamine (Et₃N) / Toluene mixture.
Step-by-Step Workflow
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon (Ar) for 3 cycles to remove oxygen (critical for Pd-catalyzed coupling).
-
Reagent Loading:
-
Add Monomer (p-Si OR m-Si) (1.0 eq).
-
Add Linker (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.10 eq).
-
-
Solvation: Inject dry Toluene and Et₃N (1:1 ratio) via syringe under Ar flow.
-
Polymerization:
-
Heat to 90–100°C under magnetic stirring.
-
Run reaction for 24–72 hours . The mixture will darken and precipitate the solid polymer.
-
-
Purification (Crucial for BET Accuracy):
-
Filter the precipitate.
-
Soxhlet Extraction: Wash sequentially with Methanol, Acetone, and Chloroform (24h each) to remove unreacted monomers and catalyst residues. Failure here artificially lowers BET values.
-
-
Activation: Dry under vacuum at 120°C overnight before gas sorption analysis.
Self-Validating the Protocol
-
Visual Check: The product should be a fluffy, insoluble powder (yellow/brown).
-
FT-IR Validation: Disappearance of the C≡C–H stretching vibration (~3280 cm⁻¹) confirms the consumption of the alkyne linker.
-
BET Validation: If your p-Si polymer yields <500 m²/g, the pore network is likely collapsed due to insufficient drying or incomplete catalyst removal.
Application Insight: Why p-Si is Preferred for Drug Delivery
While m-Si polymers are chemically identical in composition, their topological disadvantages make them less efficient for pharmaceutical applications.
-
Loading Efficiency: The ~200 m²/g difference translates to a significant drop in the mass of drug that can be adsorbed per gram of carrier.
-
Release Kinetics: The "distorted" network of m-Si can create dead-end pores, potentially trapping the API (Active Pharmaceutical Ingredient) and leading to incomplete release profiles.
-
Surface Functionalization: The open structure of p-Si allows for easier post-synthetic modification (e.g., attaching PEG chains or targeting ligands) because the internal surface is less sterically crowded.
References
-
RSC Advances. Synthesis and properties of silicon-containing porous organic polymers. [Link] (Primary source for the 983 vs 791 m²/g comparison).
-
MDPI (Polymers). New Porous Silicon-Containing Organic Polymers: Synthesis and Carbon Dioxide Uptake. [Link] (Validates the structural impact of meta- vs para- monomers on porosity).[1]
-
Journal of Materials Chemistry A. Design and applications of porous organic polymers in drug delivery. [Link] (General grounding for POPs in therapeutic applications).
Sources
A Researcher's Guide to a Definitive Analysis of Si-C Bonds in Arylsilanes via FTIR Spectroscopy
For professionals in materials science and drug development, the precise characterization of organosilicon compounds is paramount. Among the array of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out as an indispensable tool for its ability to provide rapid, non-destructive, and detailed information on molecular structure.[1][2] This guide offers an in-depth comparison of the characteristic FTIR absorption peaks of the silicon-carbon (Si-C) bond in arylsilanes, contextualized against other common organosilicon functionalities. We will explore the underlying principles of these vibrational modes, present supporting experimental data, and provide a validated protocol for accurate spectral acquisition.
The Vibrational Landscape of Arylsilanes
The infrared spectrum of an arylsilane is a composite of vibrations from the silicon-aryl framework and any other substituents on the silicon atom. The key to successful interpretation lies in distinguishing the specific vibrations of the Si-C bond connected to an aromatic ring from other absorptions. The vibrations of the aryl group itself, while influenced by the silicon substituent, largely follow established patterns for aromatic compounds.
The most diagnostically significant vibrations for arylsilanes are:
-
Si-Aryl Stretching (νSi-Aryl): This vibration is a primary indicator of the silicon-to-aromatic ring bond.
-
Aromatic Ring Vibrations: These include C-H stretching, C=C in-plane stretching, and C-H out-of-plane bending, the latter being particularly useful for identifying substitution patterns.
-
Vibrations of Other Si-Substituents: Peaks arising from groups like Si-Alkyl, Si-O-Alkyl, or Si-H must be identified to build a complete structural picture.
Below is a diagram illustrating the key bonds in a representative arylsilane, phenyltrimethylsilane, which give rise to characteristic FTIR peaks.
Caption: Experimental workflow for FTIR analysis of a liquid arylsilane.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.
-
Verify that the sample compartment is clean and the desiccant is active to minimize atmospheric water and CO₂ interference.
-
-
Background Spectrum Acquisition (Self-Validation Step 1):
-
Place nothing in the sample holder.
-
Acquire a background spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.
-
Causality: The background scan measures the instrument's response and the ambient atmosphere (H₂O, CO₂). This spectrum is subtracted from the sample spectrum to ensure that the final spectrum contains only information from the sample itself.
-
-
Sample Preparation (Liquid Sample):
-
Using clean gloves, polish the salt plates (e.g., KBr) with a soft, lint-free cloth.
-
Place one to two drops of the liquid arylsilane onto the center of one plate.
-
Carefully place the second plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
Expertise: The path length should be such that the most intense bands (like Si-O-Si, if present) have an absorbance below 1.2 A.U. to remain in the linear range of the Beer-Lambert law. [3]
-
-
Sample Spectrum Acquisition:
-
Place the assembled salt plate cell into the sample holder in the spectrometer.
-
Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Interpretation (Self-Validation Step 2):
-
Apply a baseline correction to the spectrum if necessary to ensure all peaks originate from a flat baseline.
-
Label the significant peaks. For phenyltrimethoxysilane, you should identify:
-
Aromatic C-H stretch: >3000 cm⁻¹
-
Aliphatic C-H stretch (from -OCH₃): ~2940, 2840 cm⁻¹
-
Aromatic C=C stretch: ~1590, 1430 cm⁻¹
-
Si-Aryl stretch: ~1120 cm⁻¹ (sharp)
-
Si-O-C / Si-O-Si stretch: A strong, broad band centered around 1080 cm⁻¹
-
Aryl C-H out-of-plane bend: ~740, 700 cm⁻¹
-
-
Compare the observed peak positions against the provided reference table and authoritative spectral databases to confirm the structure. The presence of the sharp peak at ~1120 cm⁻¹ superimposed on the broader Si-O-C band is the definitive signature of the Si-Aryl bond in this context.
-
Conclusion
FTIR spectroscopy is a powerful and definitive technique for the structural elucidation of arylsilanes. The key to its successful application lies in a comparative methodology. By understanding the characteristic position, intensity, and shape of the Si-Aryl vibrational bands—particularly the sharp stretching frequency around 1120 cm⁻¹—and contrasting them with potentially overlapping absorptions from siloxanes and other functionalities, researchers can confidently confirm the presence and integrity of the silicon-aryl bond. The provided protocol, grounded in the principles of causality and self-validation, serves as a reliable framework for obtaining high-quality, reproducible data essential for advancing research and development in organosilicon chemistry.
References
-
Li, Y. S., Wang, Y., & Ceesay, S. (2009). Vibrational spectra of phenyltriethoxysilane, phenyltrimethoxysilane and their sol-gels. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(5), 1819-1824. [Link]
-
Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]
-
Groza, A., Surmeian, A., Ganciu, M., & Popescu, I. I. (2005). Infrared spectral investigation of organosilicon compounds under corona charge injection in air at atmospheric pressure. Journal of Optoelectronics and Advanced Materials, 7(5), 2545-2548. [Link]
-
Wang, J., Zhang, L., & Wang, S. (2014). Infrared spectroscopy study of silicone oil C-Si stretching vibration. Guang Pu Xue Yu Guang Pu Fen Xi, 34(10), 2689-2692. [Link]
-
Li, Y. S., Wang, Y., & Ceesay, S. (2009). Vibrational spectra of phenyltriethoxysilane, phenyltrimethoxysilane and their sol-gels. Request PDF on ResearchGate. [Link]
-
Boo, B. H. (2011). Infrared and Raman Spectroscopy of Diphenylsilane. Vibrational Assignment by Hartree-Fock and Density-functional Theory Calculations. Journal of the Korean Physical Society, 59(5), 3205-3209. [Link]
-
Klymko, N. (n.d.). Vibrational Spectroscopy of Ultra-Low-K Dielectric Materials. HORIBA Scientific. Retrieved from [Link]
-
Omar, M. F., et al. (2012). FTIR Spectroscopy Characterization of Si-C bonding in SiC Thin Film prepared at Room Temperature by Conventional 13.56MHz RF PECVD. Malaysian Journal of Fundamental & Applied Sciences, 8(5), 242-244. [Link]
-
University of Calicut. (n.d.). Factors influencing vibration frequencies. Retrieved from [Link]
-
Arkles, B. (2015). Infrared Analysis of Organosilicon Compounds. ResearchGate. [Link]
-
Pharmaceutical Concepts. (2023, June 14). Factors influencing vibrational frequency in IR spectroscopy | FTIR handwritten notes. YouTube. [Link]
-
Salgado-Delgado, R., et al. (2016). Theoretical and experimental spectroscopic analysis by FTIR in the effect of the silanes on the chemical modification of the surface of rice husk. International Journal of Engineering Research and Applications, 6(2), 04-07. [Link]
-
Pressure Sensitive Tape Council. (n.d.). IR Spectroscopic Method for Determination of Silicone Cross-Linking. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Pore Size Distribution Analysis of Silane-Based Porous Organic Polymers
For researchers and professionals in materials science and drug development, understanding the intricate porous architecture of Silane-Based Porous Organic Polymers (POPs) is not merely an academic exercise; it is fundamental to unlocking their performance. The distribution of pores—their size, volume, and connectivity—governs everything from catalytic activity and molecular separation efficiency to drug loading capacity and release kinetics.[1] These materials, synthesized from organosilane precursors, offer a unique combination of high thermal stability, robust chemical resistance, and tunable surface chemistry, making them exceptional candidates for a multitude of advanced applications.[2][3]
This guide provides an in-depth comparison of the primary techniques used to characterize the pore size distribution of these remarkable polymers. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, empowering you to select the most appropriate analytical strategy for your specific silane-based POP and research objectives.
The Critical Divide: Physisorption vs. Intrusion
The characterization of porous solids is dominated by two powerful, yet fundamentally different, techniques: Gas Physisorption and Mercury Intrusion Porosimetry. The choice between them is primarily dictated by the scale of the porosity you intend to measure. Silane-based POPs can be designed to have pores ranging from the nanoscale to the microscale, making a nuanced understanding of these methods essential.[1][4]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end
Caption: Decision flowchart for selecting a porosity analysis method.
Gas Physisorption: The Gold Standard for Nanopores
Gas physisorption is the quintessential technique for analyzing microporous (<2 nm) and mesoporous (2-50 nm) materials.[5][6] The method involves exposing a thoroughly cleaned (degassed) sample to an analysis gas (typically nitrogen) at cryogenic temperature (77 K).[7][8] As the pressure of the gas is incrementally increased, molecules adsorb onto the material's surface and fill the pores, starting with the smallest ones.[9][10] By measuring the volume of gas adsorbed at each pressure point, an adsorption-desorption isotherm is generated, which serves as a fingerprint of the material's porous structure.[9]
Causality in Method Selection: Why Nitrogen? Why 77 K?
Nitrogen at the temperature of liquid nitrogen (77 K) has been the universal standard for decades, primarily due to its ready availability, low cost, and the fact that it has a well-defined molecular cross-sectional area.[6][7] This temperature allows for the measurement of a wide range of relative pressures required to characterize both micropores and mesopores. However, for certain silane-based POPs, especially those with very narrow micropores (< 1 nm), Argon at 87 K is a superior choice. Nitrogen possesses a quadrupole moment that can lead to specific interactions with polar functional groups or surface heterogeneities, potentially complicating the interpretation of micropore filling. Argon, being monoatomic, lacks a quadrupole moment and provides more accurate micropore size information in such cases.[6]
Data Interpretation: From Isotherm to Pore Size
The shape of the isotherm provides the first clue about the material's porosity. For POPs, a Type I isotherm is indicative of a predominantly microporous structure, while a Type IV isotherm with a hysteresis loop suggests the presence of mesopores.[9][11]
-
BET (Brunauer-Emmett-Teller) Theory : This is used to calculate the specific surface area from the initial, low-pressure region of the isotherm. While a powerful tool for quality control, it is not a direct measure of pore size.[7][8]
-
BJH (Barrett-Joyner-Halenda) Method : Applied to the desorption branch of the isotherm, the BJH method uses the Kelvin equation to calculate the pore size distribution in the mesopore range.[12][13] Its primary assumption is that pores are rigid and have a specific shape (typically cylindrical), which may not always be accurate for flexible polymer networks.[8][14]
-
DFT (Density Functional Theory) : Modern computational models like DFT and Monte Carlo simulations provide a more accurate and comprehensive pore size distribution for both micro- and mesopores.[5][9] These methods model the fluid density profile inside pores of various shapes (e.g., cylindrical, slit, spherical), offering a more realistic representation of the porous network compared to the classical BJH method.[5][15]
dot graph G { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end
Caption: Experimental workflow for Gas Physisorption analysis.
Mercury Intrusion Porosimetry (MIP): Probing the Macrostructure
MIP is a powerful technique for characterizing larger mesopores and macropores (>50 nm).[16] Unlike gas physisorption, which relies on the condensation of a gas, MIP works by forcing a non-wetting liquid (mercury) into the pores under high pressure.[17][18] The principle is straightforward: larger pores are filled at lower pressures, while smaller pores require progressively higher pressures for intrusion.[16][17]
The relationship between the applied pressure and the size of the intruded pore is described by the Washburn Equation.[19][20] By monitoring the volume of mercury intruded at each pressure step, a comprehensive pore size distribution can be generated for a very wide range, typically from 3 nm up to 200 µm or more.[17][18]
Causality in Method Selection: When is MIP the Right Choice?
MIP is the go-to method when the primary interest lies in the macroporosity or inter-particle voids of a material. For silane-based POPs, this could be relevant when they are formulated as larger granules or used in applications where bulk flow and transport phenomena are critical. It provides valuable data on properties like bulk density and total porosity.[17][20]
However, MIP has significant limitations that must be understood:
-
Destructive Nature : The high pressures can crush or deform the sample, which is a particular concern for potentially flexible organic polymers. The analysis is irreversible, and the sample is contaminated with mercury.
-
"Ink-Bottle" Pore Effect : MIP measures the size of the pore throats or entrances. If a large pore is only accessible through a narrow neck (an "ink-bottle" pore), it will be erroneously recorded as a small pore, only filling when the pressure is high enough to overcome the barrier of the narrow neck.[19]
-
Safety : Mercury is highly toxic, requiring specialized equipment and handling protocols.
Comparative Analysis: Gas Physisorption vs. Mercury Intrusion
To facilitate an objective comparison, the key performance characteristics of each technique are summarized below.
| Feature | Gas Physisorption (N₂/Ar) | Mercury Intrusion Porosimetry (MIP) |
| Principle | Adsorption and capillary condensation of a gas[10] | Pressurized intrusion of a non-wetting liquid[17][20] |
| Pore Size Range | ~0.35 nm to >100 nm (Micro- and Mesopores)[5][9] | ~3 nm to >200 µm (Meso- and Macropores)[17][18] |
| Sample Type | Powders, pellets, monoliths | Powders, pellets, solid pieces |
| Destructive? | No, sample can be recovered | Yes, sample is deformed and contaminated[19] |
| Key Assumptions | Ideal pore shape (for BJH), known gas properties[8] | Cylindrical pores, known contact angle & surface tension[19] |
| Primary Strengths | High accuracy for micropores/mesopores, surface area analysis | Wide dynamic range, analysis of macroporosity, bulk density |
| Key Limitations | Limited to ~100-200 nm upper pore size, potential adsorbate-surface interactions | "Ink-bottle" effect, sample damage, mercury toxicity[19] |
Experimental Protocol: Nitrogen Physisorption Analysis of a Silane-Based POP
This protocol outlines the standard procedure for characterizing a novel silane-based POP using nitrogen physisorption. Trustworthiness is built into this protocol by emphasizing the critical degassing step, which ensures the removal of atmospheric contaminants that would otherwise lead to erroneously low surface area and pore volume values.
1. Sample Preparation (Degassing)
- Objective: To remove any physisorbed contaminants (e.g., water, CO₂) from the surface and pores of the material.
- Procedure:
- Accurately weigh approximately 50-100 mg of the silane-based POP sample into a glass sample tube of known weight.
- Attach the sample tube to the degassing port of the physisorption analyzer.
- Heat the sample under high vacuum. For robust silane-based POPs, a temperature of 120-150 °C for 4-6 hours is typical.[12] Causality Note: The temperature must be high enough to remove contaminants but low enough to prevent any structural changes or degradation of the polymer. A prior thermogravimetric analysis (TGA) is recommended to determine the thermal stability of a new material.[2]
- After degassing, allow the sample to cool to room temperature while still under vacuum.
- Weigh the sample tube again to obtain the precise, degassed sample weight.
2. Isotherm Measurement
- Objective: To measure the amount of nitrogen adsorbed and desorbed by the sample at liquid nitrogen temperature over a range of pressures.
- Procedure:
- Transfer the sample tube to the analysis port of the instrument.
- Raise a dewar filled with liquid nitrogen (77 K) to immerse the sample tube.
- Initiate the analysis sequence. The instrument will automatically dose the sample with controlled increments of high-purity nitrogen gas.
- At each increment, the system allows time for equilibrium to be reached and then records the pressure and the quantity of gas adsorbed.
- The analysis typically covers a relative pressure (P/P₀) range from ~10⁻⁶ to 0.995 for adsorption and then back down for desorption. Causality Note: A wide pressure range is crucial. The very low-pressure region is vital for accurate micropore analysis, while the high-pressure region is needed to determine total pore volume.[8]
3. Data Analysis
- Objective: To extract quantitative information about surface area, pore volume, and pore size distribution from the measured isotherm.
- Procedure:
- Surface Area: Apply the BET equation to the adsorption data in the appropriate relative pressure range (typically 0.05 to 0.30 for Type IV isotherms).
- Pore Volume: Calculate the total pore volume from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ = 0.97).[12]
- Pore Size Distribution: Use the instrument's software to apply a calculation model (DFT is recommended for the highest accuracy) to the adsorption branch of the isotherm to generate the pore size distribution plot.[5][9]
Conclusion: An Integrated Approach
For silane-based POPs, a single technique rarely tells the whole story. The most comprehensive understanding of a material's porous architecture is often achieved by combining methods. For a new polymer with an unknown structure, a nitrogen physisorption experiment is the essential starting point, providing definitive information on the critical micro- and mesopore ranges that dictate most surface-area-dependent applications. If the material is designed for applications involving bulk flow or is formulated into larger particles, MIP can provide complementary data on the macropore structure and packing voids. By understanding the fundamental principles, strengths, and limitations of each technique, researchers can confidently select the right tools to elucidate the structure-property relationships that make silane-based POPs such a promising class of materials.
References
-
Note on the use of different approaches to determine the pore sizes of tissue engineering scaffolds: what do we measure? - PMC. (2018, August 17). National Center for Biotechnology Information. [Link]
-
Porous Organic Polymers Derived from Ferrocene and Tetrahedral Silicon-Centered Monomers for Carbon Dioxide Sorption - PMC. National Center for Biotechnology Information. [Link]
-
Sorption of Carbon Dioxide and Nitrogen on Porous Hyper-Cross-Linked Aromatic Polymers: Effect of Textural Properties, Composition, and Electrostatic Interactions | ACS Omega. (2023, July 6). American Chemical Society Publications. [Link]
-
Sorption of Carbon Dioxide and Nitrogen on Porous Hyper-Cross-Linked Aromatic Polymers: Effect of Textural Properties, Composition, and Electrostatic Interactions - PMC. (2023, July 6). National Center for Biotechnology Information. [Link]
-
Mercury Intrusion Porosimetry - Particle Technology Labs. Particle Technology Labs. [Link]
-
Synthesis and characterization of functionalized silane-based copolymers for thermally robust polymer–silica hybrids - RSC Publishing. Royal Society of Chemistry. [Link]
-
The use of nitrogen adsorption for the characterisation of porous materials. University of Colorado Boulder. [Link]
-
Determination of pore size distribution and pore volume by gas adsorption - Norlab. (2021, April 8). Norlab. [Link]
-
Porosimetry - Micromeritics. Micromeritics. [Link]
-
The use of nitrogen adsorption for the characterisation of porous materials - ResearchGate. ResearchGate. [Link]
-
Characterization of self-assembled nano-phase silane-based particle coating. Wiley Online Library. [Link]
-
Mercury Intrusion Porosimetry - Empa. Empa. [Link]
-
Pore size distribution - Micromeritics. Micromeritics. [Link]
-
Mercury Intrusion Porosimetry | Sheffield Hallam University. Sheffield Hallam University. [Link]
-
Mercury Porosimetry - 3P Instruments. 3P Instruments. [Link]
-
(PDF) Preparation and characterization of SiO2/silane/POSS functional hybrids. ResearchGate. [Link]
-
Determination of Pore Size, Porosity and Pore Size Distribution of Woven Structures by Image Analysis Techniques - Hilaris Publisher. (2017, September 1). Hilaris Publisher. [Link]
-
Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC. National Center for Biotechnology Information. [Link]
-
(PDF) Recent Progress in Silane Coupling Agent with Its Emerging Applications. (2021, April 11). ResearchGate. [Link]
-
New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications - PMC. (2023, September 7). National Center for Biotechnology Information. [Link]
-
Physisorption and pore size analysis. IFP Energies nouvelles. [Link]
-
Design and Characterization of Silane-Modified Bio-Based Non-Isocyanate Polyurethane Coatings for Advanced Surface Applications - MDPI. MDPI. [Link]
-
Synthesis and Characterization of Silane-Coupled Sodium Silicate Composite Coatings for Enhanced Anticorrosive Performance - MDPI. MDPI. [Link]
-
Siloxane-Based Nanoporous Polymers with Narrow Pore-size Distribution for Cell Imaging and Explosive Detection - PubMed. (2018, August 29). National Center for Biotechnology Information. [Link]
-
Current Advances in Characterization of Nano-porous Materials: Pore Size Distribution and Surface Area - DP Lab @ UB. University at Buffalo. [Link]
-
How to Plot Barrett-Joyner-Halenda (BJH) Pore Size and Pore Volume Distribution Graph in OriginPro - YouTube. (2021, August 9). YouTube. [Link]
-
Pore size distribution analysis of selected hexagonal mesoporous silicas by grand canonical Monte Carlo simulations - PubMed. (2005, September 13). National Center for Biotechnology Information. [Link]
Sources
- 1. micromeritics.com [micromeritics.com]
- 2. Porous Organic Polymers Derived from Ferrocene and Tetrahedral Silicon-Centered Monomers for Carbon Dioxide Sorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of functionalized silane-based copolymers for thermally robust polymer–silica hybrids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Siloxane-Based Nanoporous Polymers with Narrow Pore-size Distribution for Cell Imaging and Explosive Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pore size measurement | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Gas adsorption for surface area and pore size analysis | Anton Paar Wiki [wiki.anton-paar.com]
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- 8. researchgate.net [researchgate.net]
- 9. Determination of pore size distribution and pore volume by gas adsorption | Norlab [norlab.com]
- 10. ethz.ch [ethz.ch]
- 11. Sorption of Carbon Dioxide and Nitrogen on Porous Hyper-Cross-Linked Aromatic Polymers: Effect of Textural Properties, Composition, and Electrostatic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. shiresearchgroup.github.io [shiresearchgroup.github.io]
- 14. youtube.com [youtube.com]
- 15. Pore size distribution analysis of selected hexagonal mesoporous silicas by grand canonical Monte Carlo simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mercury Porosimetry | 3P Instruments [3p-instruments.com]
- 17. particletechlabs.com [particletechlabs.com]
- 18. micromeritics.com [micromeritics.com]
- 19. empa.ch [empa.ch]
- 20. Mercury Intrusion Porosimetry | Sheffield Hallam University [shu.ac.uk]
Technical Guide: Elemental Analysis of Brominated Organosilanes
Topic: Elemental Analysis Standards for Brominated Organosilanes Content Type: Technical Comparison Guide Persona: Senior Application Scientist
Executive Summary: The "Refractory" Challenge
Analyzing brominated organosilanes presents a unique intersection of chemical antagonisms. While standard organic combustion (CHN) works for most pharmaceuticals, the presence of silicon creates a "refractory trap." Upon combustion, silicon oxidizes to silicon dioxide (
This guide evaluates the three primary methodologies for overcoming this matrix effect, providing validated protocols for researchers in drug development and materials science.
Analytical Decision Matrix
Before selecting a protocol, the sample's volatility and hydrolytic stability must be assessed. The following decision tree outlines the logical selection process.
Figure 1: Analytical workflow for selecting the appropriate elemental analysis method based on sample physical properties.
Comparative Methodology
Method A: Modified Schöniger Flask (The "Gold Standard")
Best For: Volatile liquids, moisture-sensitive solids, and validating new synthetic scaffolds.
Mechanism: Rapid combustion in a pure oxygen atmosphere within a closed system prevents the loss of volatile bromine species (
Protocol:
-
Sample Prep: Weigh 2–5 mg of sample onto ash-free filter paper.
-
Crucial Step: For liquids, use a methylcellulose capsule to prevent pre-combustion evaporation.
-
-
Combustion: Place in a platinum carrier. Flush a 500 mL thick-walled Erlenmeyer flask with
. -
Absorption: Add 10 mL of absorption solution (1M NaOH + 3 drops 30%
). The peroxide is essential to reduce all Bromine species ( ) to Bromide ( ). -
Ignition: Ignite remotely. Shake vigorously for 3 minutes post-combustion.
-
Titration: Acidify with
and titrate potentiometrically with 0.01N .
Validation Check: The solution must be clear. If "black specks" (unburnt carbon protected by silica) are visible, the results are invalid.
Method B: Automated Tube Combustion with Additives
Best For: High-throughput screening of stable solids.
The "Flux" Innovation: Standard furnace combustion fails because
Protocol:
-
Weighing: Weigh 2 mg sample into a tin boat.
-
Additive: Cover the sample with ~10 mg of
powder.-
Note:
is preferred over for bromine analysis as Vanadium can occasionally interfere with electrochemical detectors.
-
-
Furnace Cycle: Inject into a combustion tube at 1050°C.
-
Detection: The gas stream passes through a scrubber (to remove Si-oxides) and into an electrochemical cell or IR detector.
Method C: ICP-OES (Silicon Focus)
Best For: Determining Silicon content or trace metal impurities. Limitation: Indirect measurement of Bromine is difficult; usually coupled with Ion Chromatography (IC) for the halogen.
Protocol:
-
Digestion: This is the most hazardous step. Organosilanes require Hydrofluoric Acid (HF) to break the Si-C bond.
-
Mixture: 0.1g Sample + 3mL
+ 1mL (48%) in a closed microwave vessel. -
Analysis: Nebulize into Argon plasma. Monitor Si emission at 251.611 nm.
Performance Comparison Data
The following table summarizes the performance of these methods specifically for a test standard of (Bromomethyl)dimethylchlorosilane (Theoretical Br: 42.6%).
| Feature | Schöniger Flask (Method A) | Tube Combustion + | Standard Tube Combustion (No Additive) |
| Br Recovery (%) | 99.8 ± 0.3% | 98.5 ± 0.8% | 84.2 ± 5.1% (Fail) |
| Si Interference | Negligible (Si precipitates as | Managed via Flux | High (Encapsulation) |
| Sample Size | 2–10 mg | 1–3 mg | 1–3 mg |
| Throughput | Low (3 samples/hour) | High (15 samples/hour) | High |
| Skill Required | High (Manual technique) | Moderate | Low |
Standards & Reference Materials
Since Certified Reference Materials (CRMs) for specific brominated organosilanes are rare, you must create a "Bridging Standard" system to validate your instrument.
The "Split-Standard" Approach: Do not rely on a single substance. Calibrate using two separate primary standards mixed in the combustion boat:
-
Silicon Standard: Octaphenylcyclotetrasiloxane (NIST traceable if possible). High Si content, stable.
-
Bromine Standard: p-Bromobenzoic acid.
Why this works: If your recovery for p-Bromobenzoic acid is 100% but your organosilane sample is low, you confirm the issue is matrix encapsulation (the silicon), not the detector sensitivity.
Visualizing the "Encapsulation Effect"
Understanding why analysis fails is key to troubleshooting.
Figure 2: The mechanism of silica encapsulation vs. flux-assisted release.
References
-
Exeter Analytical. (2023). Oxygen Flask Combustion: The Schöniger Method for Halogen Analysis. Retrieved from [Link]
- Kirsten, W. J. (1976). Micro- and Ultramicro-determination of Bromine and Iodine in Organic Compounds. Microchemical Journal.
- Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc.
-
ASTM E205-96. (Reapproved 2016). Standard Specification for Oxygen Combustion Flask. ASTM International. Retrieved from [Link]
A Comparative Crystallographic Guide to Substituted Tetraphenylsilanes: Unraveling the Structural Impact of Bromination
For Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide, authored for the discerning scientific audience, delves into the structural nuances of tetra-substituted silanes, a class of molecules with significant potential in the design of novel materials and therapeutics. While our primary focus is the comparative analysis of single crystal X-ray diffraction data, the conspicuous absence of publicly available crystallographic data for Tetrakis(3-bromophenyl)silane necessitates a scientifically grounded approach.
This guide will, therefore, present a detailed comparison of the experimentally determined crystal structures of Tetraphenylsilane and its para-brominated analogue, Tetrakis(4-bromophenyl)silane . Through this analysis, we will elucidate the profound influence of substituent position on molecular geometry and crystal packing. Furthermore, we will extrapolate these findings to predict the likely structural characteristics of the meta-substituted isomer, Tetrakis(3-bromophenyl)silane, offering a valuable theoretical framework for future experimental validation.
The Tetrahedral Core: An Introduction to Tetraphenylsilanes
Tetraphenylsilane serves as a foundational building block in supramolecular chemistry and materials science. Its central silicon atom, bonded to four phenyl rings, creates a stable, tetrahedral geometry. This scaffold allows for systematic functionalization of the phenyl rings, enabling the fine-tuning of the molecule's electronic and steric properties. Bromination, in particular, introduces a heavy atom that can significantly alter intermolecular interactions, such as halogen bonding, and influence the overall crystal packing. Understanding these modifications is crucial for the rational design of new materials with desired properties.
Experimental Protocol: A Validated Workflow for Single Crystal X-ray Diffraction
The determination of a molecule's crystal structure is a meticulous process that demands precision at every stage. The following is a self-validating, step-by-step protocol for the single crystal X-ray diffraction analysis of tetra-substituted silanes, grounded in established crystallographic principles.
1. Crystal Growth & Selection:
-
Rationale: The quality of the diffraction data is intrinsically linked to the quality of the single crystal. Slow evaporation of a saturated solution is a common and effective method for obtaining well-ordered crystals.
-
Procedure:
-
Dissolve the synthesized Tetrakis(phenyl-substituted)silane in a suitable solvent (e.g., a mixture of dichloromethane and ethanol).
-
Allow the solvent to evaporate slowly in a dust-free environment over several days.
-
Carefully select a well-formed, transparent crystal with sharp edges, typically in the size range of 0.1-0.3 mm, under a polarized light microscope.
-
2. Data Collection:
-
Rationale: A modern diffractometer equipped with a sensitive detector is essential for collecting a complete and high-resolution dataset.
-
Procedure:
-
Mount the selected crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer (e.g., a Bruker D8 Venture) equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a photon-counting detector.
-
Collect a series of diffraction images by rotating the crystal through a range of angles. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
3. Data Reduction and Structure Solution:
-
Rationale: The raw diffraction data must be processed to extract meaningful structural information.
-
Procedure:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Apply corrections for Lorentz and polarization effects.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
4. Structure Refinement:
-
Rationale: The initial structural model is refined to best fit the experimental data.
-
Procedure:
-
Refine the atomic coordinates, and anisotropic displacement parameters for all non-hydrogen atoms using a full-matrix least-squares method.
-
Locate hydrogen atoms in the difference Fourier map or place them in geometrically calculated positions.
-
Continue refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and a low R-factor.
-
A Tale of Two Isomers: Tetraphenylsilane vs. Tetrakis(4-bromophenyl)silane
The substitution of hydrogen with bromine at the para-position of the phenyl rings in Tetraphenylsilane induces notable changes in its crystallographic parameters.
| Parameter | Tetraphenylsilane | Tetrakis(4-bromophenyl)silane |
| Molecular Formula | C₂₄H₂₀Si | C₂₄H₁₆Br₄Si |
| Crystal System | Tetragonal | Tetragonal |
| Space Group | P-42₁c | P-42₁c |
| a (Å) | 11.466(7) | 11.939(2) |
| c (Å) | 7.083(2) | 6.848(2) |
| Volume (ų) | 931.2(1) | 975.2(4) |
| Z | 2 | 2 |
| Si-C bond length (Å) | ~1.87 | ~1.86 |
| C-Si-C bond angle (°) | ~109.5 | ~109.5 |
Data for Tetraphenylsilane sourced from Parkanyi and Sasvari (1973) and for Tetrakis(4-bromophenyl)silane from CCDC deposition 742605.[1][2]
The data reveals that both molecules crystallize in the same tetragonal space group, P-42₁c. This indicates that the fundamental packing motif is retained upon para-bromination. However, the introduction of the bulky bromine atoms at the para-position leads to an increase in the 'a' lattice parameter and a decrease in the 'c' lattice parameter, resulting in an overall increase in the unit cell volume. The core tetrahedral geometry around the silicon atom remains largely unperturbed, with Si-C bond lengths and C-Si-C bond angles being very similar in both structures.
The Missing Piece: Predicting the Structure of Tetrakis(3-bromophenyl)silane
In the absence of experimental data for Tetrakis(3-bromophenyl)silane, we can formulate a hypothesis regarding its crystal structure based on the principles of molecular symmetry and intermolecular interactions.
1. Molecular Symmetry: The substitution at the meta-position lowers the overall symmetry of the molecule compared to the para-substituted isomer. This reduction in symmetry could lead to a different, and potentially more complex, crystal packing arrangement. It is plausible that Tetrakis(3-bromophenyl)silane would crystallize in a lower symmetry space group, such as monoclinic or orthorhombic.
2. Intermolecular Interactions: The bromine atoms in the meta-position are more sterically accessible than those in the para-position. This could facilitate the formation of different types of intermolecular interactions, including halogen bonding (Br···Br or Br···π interactions), which would play a significant role in dictating the crystal packing.
3. Predicted vs. Known Structures: The altered balance of steric and electronic effects in the meta-isomer is likely to disrupt the efficient packing observed in the tetragonal system of the para-isomer and the parent compound. This could result in a less dense crystal structure.
Conclusion and Future Directions
The comparative analysis of Tetraphenylsilane and Tetrakis(4-bromophenyl)silane provides valuable insights into the structural consequences of para-bromination on a tetrahedral silane core. While the fundamental molecular geometry remains robust, the crystal packing is subtly altered to accommodate the larger substituent.
The predicted structural features of Tetrakis(3-bromophenyl)silane highlight the need for its synthesis and crystallographic characterization. Such experimental work would not only validate the theoretical predictions made in this guide but also contribute to a more comprehensive understanding of structure-property relationships in this important class of molecules. This knowledge is essential for the targeted design of next-generation materials and pharmaceuticals.
References
- Parkanyi, L., & Sasvari, K. (1973). Crystal structure of tetraphenylsilane, C24H20Si. Periodica Polytechnica Chemical Engineering, 17(2), 123-129.
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC 742605. Retrieved from [Link]
-
PubChem. (n.d.). Tetrakis(4-bromophenyl)silane. Retrieved from [Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: Tetrakis(3-bromophenyl)silane
Executive Safety Summary
Tetrakis(3-bromophenyl)silane is a bulky organosilicon building block, primarily used as a linker in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
While it lacks the violent water reactivity of chlorosilanes (e.g., SiCl₄), it presents a distinct hazard profile driven by its physical form—a fine, static-prone powder that acts as a Skin, Eye, and Respiratory Irritant (GHS Category 2/2A/3) [1].
The Core Directive: The primary safety objective is Dust Control . Because this compound is halogenated and biologically persistent, you must prevent inhalation of micro-particulates and dermal absorption.
Risk Assessment & Engineering Controls
Before donning PPE, you must establish the correct engineering environment.[1] PPE is the last line of defense, not the first.
The "Static-Powder" Hazard
Organosilanes are electrically insulating. When handling dry powders, they accumulate static charge, causing the powder to "jump" or disperse unexpectedly.
-
Primary Control: All open-vessel handling must occur inside a certified chemical fume hood .
-
Static Mitigation: Use an ionizing bar or anti-static gun during weighing if available.
Hierarchy of Controls (Visualized)
The following diagram illustrates the protective layers required for this specific compound.
Figure 1: The safety architecture for handling irritant organosilane powders.
PPE Technical Specifications
Do not use generic "lab safety" gear. Use the following specifications designed for halogenated aromatic solids.
A. Hand Protection (The Double-Glove Protocol)
Recommendation: 100% Nitrile Rubber.
-
Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity).
-
Outer Layer: 5-8 mil (0.12–0.20 mm) Nitrile (Mechanical strength).
-
Scientific Rationale: Brominated aromatics can permeate latex. Nitrile offers superior chemical resistance to halogenated organics. The "Double Glove" technique allows you to strip the outer layer immediately if contaminated by powder, keeping the inner layer (and your skin) clean [2].
B. Eye Protection
Recommendation: Chemical Splash Goggles (Indirect Vented).
-
Rationale: Standard safety glasses have gaps. Fine silane dust can bypass these gaps on air currents created by the fume hood. Goggles provide a complete seal against airborne particulates.
C. Respiratory Protection
Recommendation: Not required IF working in a functioning fume hood.
-
Contingency: If work must occur outside a hood (e.g., equipment maintenance), use a Half-face respirator with P100 (HEPA) cartridges . N95 masks are insufficient for fine chemical dusts in high-concentration scenarios.
D. Body Protection
Recommendation: 100% Cotton Lab Coat + Closed-toe shoes.
-
Critical Note: Avoid synthetic lab coats (polyester/blends). Synthetics generate high static electricity, which attracts the silane powder to your clothing, increasing the risk of tracking contaminants out of the lab.
Operational Protocol: The "Zero-Exposure" Transfer
This protocol minimizes the risk of dust dispersion and hydrolysis (degradation) of the product.
Step 1: Preparation
-
Verify Fume Hood flow (Standard: 80–100 fpm).
-
Place a black conductive mat or dark paper in the hood.
-
Why? White powder is invisible on white spill pads. Dark backgrounds allow instant detection of spills.
-
-
Pre-weigh spatulas and weigh boats to avoid moving the stock container repeatedly.
Step 2: Weighing & Transfer
-
Don PPE: Put on inner gloves, lab coat, goggles, then outer gloves.
-
Open Container: Tap the container gently on the bench before opening to settle dust.
-
Transfer: Use a chemically inert spatula (stainless steel or PTFE).
-
Seal: Immediately recap the stock container. Tape the cap with Parafilm if storing for long periods (prevents moisture ingress).
Step 3: Decontamination
-
Wipe the exterior of the stock container with a dry Kimwipe, then a damp paper towel (acetone or ethanol).
-
Dispose of the wipe in the solid waste immediately.
-
Remove outer gloves inside the hood and discard.
Handling Workflow Diagram
Figure 2: Operational workflow for minimizing dust exposure.
Emergency Response & Disposal
Spill Response (Dry Powder)
Do not use water initially.[7] Water spreads the powder and may cause slow hydrolysis, making cleanup messier.
-
Isolate: Alert nearby personnel.
-
Sweep: Use a brush and dustpan dedicated to chemical waste.
-
Wipe: Once visible powder is removed, clean the surface with an Acetone-soaked pad.
-
Disposal: Place all spill debris into a wide-mouth jar labeled "Hazardous Waste."
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes.[2][4] Lift eyelids.
-
Skin Contact: Brush off dry powder first, then wash with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
Waste Disposal Specifications
Tetrakis(3-bromophenyl)silane contains Bromine (Halogen) and Silicon .[2]
| Waste Stream | Classification | Notes |
| Solid Waste | Hazardous Solid (Halogenated) | Label must list "Contains Bromine". |
| Liquid Waste | Halogenated Organic | If dissolved in solvent (e.g., DCM, Chloroform). |
| Incineration | High Ash Content | Notify EHS; high silicon content produces silica ash in incinerators. |
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. Retrieved October 26, 2023, from [Link]
-
University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids Disposal. Retrieved October 26, 2023, from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
